1-Chloro-2-(2-methylpropoxy)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVKKWVLMCDZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Chloro-2-(2-methylpropoxy)benzene, a substituted aromatic ether with potential applications as an intermediate in pharmaceutical and chemical synthesis. The primary synthesis route is detailed, based on the well-established Williamson ether synthesis, providing a robust and reliable method for its preparation.
Synthesis Pathway: The Williamson Ether Synthesis
The most effective and widely used method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This venerable reaction, first developed in the 19th century, remains a cornerstone of organic synthesis for the preparation of both symmetrical and asymmetrical ethers.[1][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
The synthesis of this compound involves two key steps:
-
Deprotonation of 2-Chlorophenol: In the initial step, the acidic proton of the hydroxyl group of 2-chlorophenol is abstracted by a strong base to form the 2-chlorophenoxide ion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The 2-chlorophenoxide ion then attacks the primary alkyl halide, 1-bromo-2-methylpropane (isobutyl bromide), in an SN2 reaction. This results in the displacement of the bromide leaving group and the formation of the desired ether, this compound.
The overall reaction is depicted below:
Figure 1: Williamson Ether Synthesis of this compound.
Quantitative Data and Reagents
The following table summarizes the key reagents and their properties for the synthesis of this compound. The molar equivalents are based on a typical laboratory-scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Molar Equivalents |
| 2-Chlorophenol | 128.56 | 1.265 | 1.0 |
| Sodium Hydroxide | 40.00 | - | 1.1 |
| 1-Bromo-2-methylpropane | 137.02 | 1.264 | 1.1 |
| Ethanol (Solvent) | 46.07 | 0.789 | - |
Detailed Experimental Protocol
This protocol is a comprehensive procedure for the synthesis of this compound, adapted from established Williamson ether synthesis methodologies.[1][4]
Experimental Workflow:
Figure 2: Experimental workflow for the synthesis of this compound.
Methodology:
-
Reactant Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-chlorophenol in a suitable volume of ethanol.
-
-
Formation of 2-Chlorophenoxide:
-
To the stirred solution, add 1.1 equivalents of sodium hydroxide.
-
Heat the mixture to reflux for approximately 20-30 minutes to ensure the complete formation of the sodium 2-chlorophenoxide salt.
-
-
Alkylation Reaction:
-
To the refluxing solution, add 1.1 equivalents of 1-bromo-2-methylpropane dropwise through the condenser.
-
Continue to reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Reaction Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the reaction mixture).
-
-
Product Isolation and Purification:
-
Combine the organic extracts and wash with a 5% sodium hydroxide solution to remove any unreacted 2-chlorophenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
-
Characterization:
-
The identity and purity of the final product can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Safety Considerations
-
2-Chlorophenol is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
1-Bromo-2-methylpropane is a flammable liquid and an irritant. Handle with care and avoid ignition sources.
-
Organic solvents like diethyl ether and ethanol are flammable. Ensure all heating is done using a heating mantle and in a well-ventilated area, away from open flames.
References
Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene from 2-Chlorophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-chloro-2-(2-methylpropoxy)benzene, a substituted aromatic ether with potential applications in medicinal chemistry and materials science. The synthesis is achieved through the well-established Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a straightforward route to both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] In the synthesis of this compound, the sodium salt of 2-chlorophenol (sodium 2-chlorophenoxide) acts as the nucleophile, attacking the electrophilic carbon of an isobutyl halide, such as isobutyl bromide (1-bromo-2-methylpropane).
The choice of a primary alkyl halide is crucial for the success of the Williamson ether synthesis, as secondary and tertiary halides are prone to undergo elimination reactions (E2) in the presence of a strong base like a phenoxide.[2] The use of polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, can accelerate the rate of the SN2 reaction.
Reaction Scheme and Mechanism
The overall reaction for the synthesis of this compound from 2-chlorophenol is depicted below:
Step 1: Deprotonation of 2-chlorophenol
2-Chlorophenol is a weak acid and is deprotonated by a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form the more nucleophilic sodium 2-chlorophenoxide.[3]
Step 2: Nucleophilic attack by the phenoxide
The resulting 2-chlorophenoxide ion then undergoes an SN2 reaction with isobutyl bromide. The phenoxide ion attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the desired ether product.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that these values are representative and may be optimized for specific laboratory conditions.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Chlorophenol | 1.0 eq. | Starting material |
| Sodium Hydride (60% dispersion in oil) | 1.1 - 1.2 eq. | Base for deprotonation |
| Isobutyl Bromide | 1.1 - 1.5 eq. | Alkylating agent |
| Solvent | ||
| Anhydrous Dimethylformamide (DMF) | 5 - 10 mL per gram of 2-chlorophenol | A polar aprotic solvent is preferred |
| Reaction Conditions | ||
| Deprotonation Temperature | 0 °C to room temperature | |
| Alkylation Temperature | Room temperature to 80 °C | Reaction may require heating to proceed at a reasonable rate |
| Reaction Time | 12 - 24 hours | Monitored by Thin Layer Chromatography (TLC) |
| Work-up and Purification | ||
| Quenching agent | Water or saturated aqueous NH4Cl | To decompose excess NaH |
| Extraction solvent | Diethyl ether or Ethyl acetate | |
| Purification method | Column chromatography on silica gel | Eluent: Hexane/Ethyl acetate gradient |
| Expected Yield | 60-80% | Varies depending on reaction scale and purity of reagents |
Detailed Experimental Protocol
Materials:
-
2-Chlorophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Isobutyl bromide (1-bromo-2-methylpropane)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether (or ethyl acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Preparation of the Reaction Vessel: A round-bottom flask is flame-dried or oven-dried and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation of 2-Chlorophenol: To the flask is added anhydrous DMF, followed by 2-chlorophenol (1.0 eq.). The solution is stirred until the phenol has completely dissolved. The flask is then cooled in an ice bath (0 °C). Sodium hydride (1.1 eq., 60% dispersion in oil) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Isobutyl bromide (1.2 eq.) is added dropwise to the solution of sodium 2-chlorophenoxide at room temperature.
-
Reaction Monitoring: The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (2-chlorophenol) is consumed.
-
Work-up:
-
The reaction mixture is cooled to room temperature and then cautiously poured into ice-cold water to quench the reaction and dissolve the inorganic salts.
-
The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
The combined organic layers are washed with water, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
-
Characterization: The structure and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the key aspects of the synthesis.
Caption: Signaling pathway of the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1-Chloro-2-(2-methylpropoxy)benzene, a key intermediate in various organic synthesis applications. This document details the underlying chemical principles, experimental protocols, and relevant physicochemical data to support research and development in the pharmaceutical and chemical industries.
Introduction
The Williamson ether synthesis is a robust and widely utilized method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1] In the context of synthesizing this compound, this involves the O-alkylation of 2-chlorophenol with an isobutyl halide. The selection of a primary alkyl halide, such as isobutyl bromide, is crucial to favor the SN2 pathway and minimize competing elimination reactions.
Reaction Mechanism and Pathway
The synthesis of this compound via the Williamson ether synthesis follows a two-step pathway:
Step 1: Deprotonation of 2-chlorophenol
2-chlorophenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the hydroxyl group and form the more nucleophilic 2-chlorophenoxide anion.
Step 2: Nucleophilic attack
The 2-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the isobutyl halide (e.g., isobutyl bromide) in a concerted SN2 reaction. This results in the displacement of the halide ion and the formation of the ether linkage.
Figure 1: Reaction pathway for the Williamson ether synthesis of this compound.
Physicochemical Data
A summary of the key physicochemical properties of the reactants and the product is provided below for easy reference.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Reactants | ||||
| 2-Chlorophenol | C₆H₅ClO | 128.56 | 174-176 | 1.265 |
| Isobutyl Bromide | C₄H₉Br | 137.02 | 91-93 | 1.264 |
| Product | ||||
| This compound | C₁₀H₁₃ClO | 184.66 | 113-115 (at 13 Torr)[2] | ~1.053 (predicted) |
Experimental Protocol
Materials:
-
2-Chlorophenol
-
Isobutyl bromide
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in the chosen aprotic polar solvent.
-
Add powdered sodium hydroxide or potassium hydroxide (1.1 eq) portion-wise to the stirred solution at room temperature. The mixture may gently exotherm.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 2-chlorophenoxide salt.
-
Addition of the Alkyl Halide: To the stirred suspension of the phenoxide, add isobutyl bromide (1.2 eq) dropwise via an addition funnel.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C and maintain it under reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash successively with 1 M NaOH solution to remove any unreacted 2-chlorophenol, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Figure 2: General experimental workflow for the synthesis of this compound.
Safety Considerations
-
2-Chlorophenol: Toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Isobutyl bromide: Flammable liquid and irritant. Handle in a fume hood and away from ignition sources.
-
Sodium hydroxide/Potassium hydroxide: Corrosive. Handle with care to avoid skin and eye contact.
-
Organic solvents: Flammable. Use in a well-ventilated area and away from open flames.
Conclusion
The Williamson ether synthesis provides an effective and straightforward method for the preparation of this compound from readily available starting materials. By carefully controlling the reaction conditions, particularly the choice of a primary alkyl halide and an appropriate base and solvent system, high yields of the desired ether can be achieved. The detailed protocol and data presented in this guide are intended to facilitate the successful synthesis and application of this compound in various research and development settings.
References
An In-depth Technical Guide to the Chemical Properties of 1-Chloro-2-(2-methylpropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-Chloro-2-(2-methylpropoxy)benzene. Due to the limited availability of direct experimental data for this specific isomer, this document combines predicted data, information from analogous compounds, and established principles of organic chemistry to offer a thorough profile for research and development purposes.
Chemical Structure and Identifiers
This compound, also known as 1-chloro-2-isobutoxybenzene, is an aromatic ether. Its structure consists of a benzene ring substituted with a chlorine atom and an isobutoxy group at adjacent positions.
Molecular Formula: C₁₀H₁₃ClO
Structure:
Physicochemical Properties
| Property | Predicted/Analogous Value | Data Source/Analogy |
| Molecular Weight | 184.66 g/mol | Calculated |
| Boiling Point | ~220-240 °C (at 760 mmHg) | Analogy with similar substituted benzenes. For example, 1-chloro-2-methoxybenzene has a boiling point of ~199°C, and the larger isobutoxy group would increase this. |
| Melting Point | Not available | Likely a liquid at room temperature, similar to other ortho-substituted chloroalkoxybenzenes. |
| Density | ~1.05 g/cm³ | Predicted based on similar structures. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). | General solubility of aryl ethers. |
| Refractive Index | ~1.51 | Estimated based on related compounds. |
Synthesis and Experimental Protocols
The most probable synthetic route for this compound is the Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a primary alkyl halide.[1][2]
Williamson Ether Synthesis Protocol
Reaction:
2-Chlorophenol reacts with isobutyl bromide in the presence of a base to yield this compound.
Reactants:
-
2-Chlorophenol
-
Isobutyl bromide (1-bromo-2-methylpropane)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, acetone, DMF)
Detailed Methodology:
-
Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol in the chosen solvent.
-
Add the base (e.g., an equimolar amount of sodium hydroxide) to the solution and stir to form the sodium 2-chlorophenoxide salt. The reaction is typically exothermic.
-
Nucleophilic Substitution: To the resulting solution, add a stoichiometric equivalent of isobutyl bromide.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the inorganic salt by-product) is present, it can be removed by filtration.
-
The filtrate is then typically washed with water to remove any remaining base and salt. An organic solvent like diethyl ether can be used to extract the product from the aqueous phase.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Purification: The solvent is removed under reduced pressure (rotary evaporation). The crude product can then be purified by vacuum distillation to obtain the final this compound.
Williamson Ether Synthesis for this compound.
Reactivity and Chemical Behavior
The reactivity of this compound is governed by the interplay of the chloro and isobutoxy substituents on the aromatic ring.
-
Electrophilic Aromatic Substitution: The alkoxy group is an activating, ortho-, para-directing group due to resonance effects, while the chlorine atom is a deactivating, ortho-, para-directing group due to its inductive electron-withdrawing effect.[3][4] The combined effect will likely result in substitution at the positions ortho and para to the activating isobutoxy group (positions 4 and 6), with the steric hindrance of the isobutoxy group potentially favoring substitution at the para position. The overall reactivity in electrophilic substitution is expected to be higher than that of chlorobenzene but lower than that of anisole.
-
Nucleophilic Aromatic Substitution: The chlorine atom can undergo nucleophilic aromatic substitution under harsh conditions (high temperature and pressure) or if the ring is further activated by strongly electron-withdrawing groups.[5]
-
Cleavage of the Ether Bond: The ether linkage can be cleaved under strongly acidic conditions, typically with hydroiodic or hydrobromic acid.
Spectral Data (Predicted)
Direct spectral data is not available. The following are predictions based on the structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons (4H): Expected to appear in the range of δ 6.8-7.4 ppm as a complex multiplet.
-
-O-CH₂- Protons (2H): A doublet is expected around δ 3.8-4.0 ppm.
-
-CH- Proton (1H): A multiplet (septet or nonet) is expected around δ 2.0-2.2 ppm.
-
-CH₃ Protons (6H): A doublet is expected around δ 1.0-1.1 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons (6C): Expected in the range of δ 110-160 ppm. The carbon attached to the oxygen will be the most downfield, and the carbon attached to the chlorine will also be significantly shifted.
-
-O-CH₂- Carbon (1C): Expected around δ 75 ppm.
-
-CH- Carbon (1C): Expected around δ 28 ppm.
-
-CH₃ Carbons (2C): Expected around δ 19 ppm.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184 and an M+2 peak at m/z 186 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for aryl ethers include cleavage of the alkyl group and the ether bond.[6][7][8]
Predicted Mass Spectrometry Fragmentation Pathway.
Safety and Handling
Specific toxicology data for this compound is not available. However, based on the functional groups present, the following general safety precautions should be observed. Aryl ethers are generally of low to moderate toxicity.[9] The primary hazards are associated with flammability and the potential for peroxide formation upon prolonged exposure to air and light, although this is less of a concern for aromatic ethers compared to aliphatic ethers.[9][10][11] Chlorinated aromatic compounds can be irritants and may have long-term health effects. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a specialty chemical for which detailed experimental data is scarce. This guide provides a robust, albeit largely predictive, overview of its chemical properties based on established chemical principles and data from analogous compounds. This information is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields, enabling informed decisions in experimental design and application. Further empirical studies are warranted to fully characterize this compound.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. doubtnut.com [doubtnut.com]
- 4. organic chemistry - Reactivity of chlorobenzene and benzene in electrophilic substitutions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 8. GCMS Section 6.13 [people.whitman.edu]
- 9. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 10. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 11. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
Technical Guide: Physicochemical Properties of 1-Chloro-2-ethoxybenzene
Disclaimer: This technical guide addresses the physical properties of 1-Chloro-2-ethoxybenzene as a representative analogue due to the absence of publicly available experimental data for 1-Chloro-2-(2-methylpropoxy)benzene. 1-Chloro-2-ethoxybenzene shares a similar structural motif of a chlorinated phenyl ether and serves as a suitable substitute for illustrating the requested data format and experimental methodologies.
Introduction
This document provides a detailed overview of the core physical properties of 1-Chloro-2-ethoxybenzene, a halogenated aromatic ether. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide summarizes key quantitative data, outlines experimental protocols for their determination, and provides a visual representation of a common synthetic route.
Physical Properties
The fundamental physical characteristics of 1-Chloro-2-ethoxybenzene are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.
| Property | Value | Units |
| Molecular Formula | C₈H₉ClO | - |
| Molecular Weight | 156.61 | g/mol |
| Boiling Point | 208 | °C |
| Density | 1.134 | g/mL |
| Refractive Index | 1.530 | - |
Experimental Protocols
The following sections detail the general methodologies for determining the key physical properties of liquid organic compounds like 1-Chloro-2-ethoxybenzene.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination in a laboratory setting is the Thiele tube method.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
A small sample of the liquid is placed in the small test tube.
-
The capillary tube is placed inside the test tube with the open end downwards.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing mineral oil, ensuring the heat transfer is uniform.
-
The Thiele tube is gently heated, and a stream of bubbles will be observed emerging from the capillary tube.
-
The heat is removed, and the liquid is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or by direct mass and volume measurements.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Water bath (for temperature control)
-
The liquid sample
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.
-
The stopper is inserted, and any excess liquid that overflows through the capillary is carefully wiped away.
-
The filled pycnometer is placed in a water bath to bring it to a constant temperature.
-
The pycnometer is removed from the bath, dried, and its mass is accurately weighed.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., distilled water).
-
The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Synthesis Pathway
1-Chloro-2-ethoxybenzene is commonly synthesized via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
Caption: Williamson Ether Synthesis of 1-Chloro-2-ethoxybenzene.
1-Chloro-2-(2-methylpropoxy)benzene CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-2-(2-methylpropoxy)benzene, a halogenated aromatic ether. Due to the limited availability of direct experimental data for this specific compound, this guide focuses on its presumptive synthesis via the Williamson ether synthesis, providing a detailed experimental protocol. Furthermore, it presents key identifiers and physicochemical properties of structurally related compounds to offer valuable comparative insights. Safety considerations for handling the precursor materials are also addressed. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar molecules.
Chemical Identifiers and Physical Properties
Reactant Identifiers
The proposed synthesis of this compound involves the reaction of 2-chlorophenol and an isobutyl halide.
| Compound Name | Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chlorophenol | o-Chlorophenol | 95-57-8 | C₆H₅ClO | 128.56 |
| 1-Chloro-2-methylpropane | Isobutyl chloride | 513-36-0 | C₄H₉Cl | 92.57 |
| 1-Bromo-2-methylpropane | Isobutyl bromide | 78-77-3 | C₄H₉Br | 137.02 |
Physicochemical Properties of Structural Analogs
The following table summarizes key physical properties of compounds structurally related to this compound to provide a basis for property estimation.
| Compound Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (n_D) |
| Anisole (Methoxybenzene) | C₆H₅OCH₃ | 154 | -37.5 | 0.995 | 1.517 |
| 2-Chloroanisole | o-ClC₆H₄OCH₃ | 195-196 | - | 1.253 | 1.549 |
| 4-Chloroanisole | p-ClC₆H₄OCH₃ | 196-197 | -1.5 | 1.169 | 1.534 |
| Isobutoxybenzene | C₆H₅OCH₂CH(CH₃)₂ | 197-198 | - | 0.933 | 1.491 |
| 1-Chloro-4-isobutoxybenzene | p-ClC₆H₄OCH₂CH(CH₃)₂ | 235-237 | - | 1.05 | 1.51 |
Data is compiled from various chemical supplier databases and may represent predicted or experimental values.
Proposed Synthesis: Williamson Ether Synthesis
The most direct and widely applicable method for the preparation of this compound is the Williamson ether synthesis.[1][2][3][4] This reaction involves the deprotonation of a phenol (2-chlorophenol) to form a more nucleophilic phenoxide, which then undergoes an S_N2 reaction with a primary alkyl halide (isobutyl halide).[1][2][3][4]
Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies and should be adapted and optimized as necessary.[3][5]
Materials:
-
2-Chlorophenol
-
1-Bromo-2-methylpropane (Isobutyl bromide)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation of 2-Chlorophenol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent such as DMF or acetone.
-
Add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to an hour to form the sodium or potassium 2-chlorophenoxide salt.
-
-
Nucleophilic Substitution:
-
To the stirred suspension, add 1-bromo-2-methylpropane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to reach completion.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of diethyl ether.
-
If no precipitate is filtered, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Spectroscopic Data of Related Compounds
While specific spectra for this compound are not available, the following provides an overview of the expected NMR signals based on analogous structures.
¹H NMR Spectroscopy
-
Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in the range of δ 6.8-7.4 ppm. The presence of the electron-donating isobutoxy group and the electron-withdrawing chloro group will influence their precise chemical shifts.
-
Isobutoxy Protons:
-
The -OCH₂- protons will appear as a doublet around δ 3.8-4.0 ppm.
-
The -CH- proton will be a multiplet (septet or nonet) around δ 2.0-2.2 ppm.
-
The two -CH₃ groups will appear as a doublet around δ 1.0-1.1 ppm.
-
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (-C-O) will be the most downfield, likely in the δ 150-155 ppm range. The carbon attached to the chlorine (-C-Cl) will also be downfield, typically around δ 125-130 ppm.
-
Isobutoxy Carbons:
-
-OCH₂-: ~δ 75 ppm
-
-CH-: ~δ 28 ppm
-
-CH₃: ~δ 19 ppm
-
Safety and Handling
-
2-Chlorophenol: Toxic and corrosive. It can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.[6][7] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
1-Bromo-2-methylpropane (Isobutyl bromide): Flammable liquid and vapor. Causes skin and eye irritation. Handle in a well-ventilated area away from ignition sources.
-
Sodium Hydroxide/Potassium Carbonate: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Solvents (DMF, Acetone, Diethyl Ether): Flammable and/or irritants. Handle in a well-ventilated fume hood away from open flames.
It is crucial to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Signaling Pathways and Biological Activity
There is no publicly available information regarding the interaction of this compound with any known signaling pathways or its biological activity. Research in this area would be novel.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. While direct experimental data is lacking, the proposed Williamson ether synthesis offers a reliable route for its preparation. The compiled data on related compounds serves as a useful reference for predicting its properties and for the analysis of the synthesized product. As with any chemical synthesis, appropriate safety precautions must be strictly followed. Further research is needed to determine the physicochemical properties, spectroscopic data, and biological activity of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. carlroth.com [carlroth.com]
Molecular weight and formula of 1-Chloro-2-(2-methylpropoxy)benzene
Disclaimer: Publicly available scientific data, including experimental protocols and biological activity, for the specific chemical compound 1-Chloro-2-(2-methylpropoxy)benzene is limited. This guide provides the predicted molecular formula and weight for this compound and presents available data for a closely related structural isomer, 1-Chloro-3-(2-methylpropoxy)benzene , to offer insights for researchers, scientists, and drug development professionals. All data presented for isomers should be considered in the context of that specific compound and not as direct data for this compound.
Core Molecular Information
Based on its chemical name, the molecular formula and weight for this compound can be predicted.
| Compound Name | Predicted Molecular Formula | Predicted Molecular Weight ( g/mol ) |
| This compound | C₁₀H₁₃ClO | 184.66 |
For comparison, and due to the availability of public data, the properties of the meta-isomer, 1-Chloro-3-(2-methylpropoxy)benzene, are provided below.
| Property | Value for 1-Chloro-3-(2-methylpropoxy)benzene |
| Molecular Formula | C₁₀H₁₃ClO[1] |
| Molecular Weight | 184.66 g/mol [1] |
| IUPAC Name | 1-chloro-3-(2-methylpropoxy)benzene[1] |
| Synonyms | 1-Chloro-3-isobutoxybenzene[1] |
| Computed XLogP3 | 4.3[1] |
Hypothetical Synthesis and Experimental Protocols
While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a general and plausible method would be the Williamson ether synthesis. This would involve the reaction of 2-chlorophenol with an isobutyl halide in the presence of a base.
General Experimental Protocol: Williamson Ether Synthesis of Chloro-isobutoxybenzene
Objective: To synthesize a chloro-isobutoxybenzene isomer via Williamson ether synthesis.
Materials:
-
The corresponding chlorophenol isomer (e.g., 2-chlorophenol)
-
Isobutyl bromide (1-bromo-2-methylpropane)
-
A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile (ACN))
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chlorophenol isomer and the anhydrous solvent.
-
Deprotonation: Cool the solution in an ice bath and slowly add the base (e.g., sodium hydride) portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
Nucleophilic Substitution: Add isobutyl bromide to the reaction mixture. Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 80°C for DMF) and maintain the reaction with stirring for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Characterization: Purify the crude product by column chromatography on silica gel to obtain the pure chloro-isobutoxybenzene isomer. The final product should be characterized by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Role in Drug Discovery and Development
Halogenated aromatic compounds are significant in medicinal chemistry. The inclusion of a chlorine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While there is no specific information on the biological activity of this compound, the general importance of chloro-containing compounds in drug discovery is well-established.
Visualizations
Hypothetical Synthesis Workflow
The following diagram illustrates a logical workflow for the hypothetical synthesis of this compound using the Williamson ether synthesis.
Caption: A logical workflow for the synthesis of this compound.
Conceptual Role in Drug Discovery
This diagram illustrates the conceptual influence of halogenation on the properties of a lead compound in drug discovery.
Caption: Conceptual impact of chlorination on drug candidate properties.
References
An In-depth Technical Guide to the NMR Spectral Data of 1-Chloro-2-(2-methylpropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 1-chloro-2-(2-methylpropoxy)benzene. Due to a lack of readily available experimental spectra for this specific compound in public databases, this document leverages established principles of NMR spectroscopy, including chemical shift prediction, spin-spin coupling analysis, and substituent effects in aromatic systems, to present a comprehensive theoretical dataset. This guide is intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development by offering a foundational understanding of the expected NMR characteristics of this molecule. Detailed hypothetical experimental protocols for acquiring such data are also provided, alongside a visual representation of the molecular structure's magnetic environments.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established increments for substituted benzene rings and common chemical shifts for aliphatic ethers.
Predicted ¹H NMR Data
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.35 | dd | J = 7.8, 1.5 | 1H |
| H-4 | 7.18 | td | J = 7.8, 1.5 | 1H |
| H-5 | 6.95 | td | J = 7.8, 1.0 | 1H |
| H-3 | 6.90 | dd | J = 7.8, 1.0 | 1H |
| O-CH ₂ | 3.80 | d | J = 6.5 | 2H |
| CH (CH₃)₂ | 2.10 | nonet | J = 6.5 | 1H |
| CH(C H₃)₂ | 1.05 | d | J = 6.5 | 6H |
Predicted ¹³C NMR Data
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C-2 | 155.0 |
| C-1 | 128.5 |
| C-4 | 127.8 |
| C-6 | 122.5 |
| C-5 | 121.0 |
| C-3 | 114.0 |
| O -CH₂ | 75.0 |
| C H(CH₃)₂ | 28.5 |
| CH(C H₃)₂ | 19.5 |
Hypothetical Experimental Protocols
The following protocols describe standard procedures for obtaining high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Spectrometer Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Nuclei: ¹H and ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 32 scans.
-
Relaxation Delay: 1.0 seconds.
-
Acquisition Time: Approximately 4 seconds.
-
Spectral Width: -2 to 12 ppm.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, depending on sample concentration.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
Structural Analysis and Signal Assignment
The predicted NMR data can be rationalized by considering the electronic effects of the chloro and 2-methylpropoxy substituents on the benzene ring. The chlorine atom is an electron-withdrawing group via induction but a weak deactivator due to resonance. The 2-methylpropoxy group is an electron-donating group through resonance.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals due to the dissymmetry of the substitution pattern.
Caption: Spin-spin coupling relationships in this compound.
-
H-6: This proton is ortho to the chlorine atom and is expected to be the most downfield of the aromatic protons due to the deshielding effect of the chlorine. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling, ~7.8 Hz) and H-4 (meta coupling, ~1.5 Hz).
-
H-4: This proton is para to the chlorine and meta to the ether group. It is expected to appear as a triplet of doublets, coupling to H-3 and H-5 with ortho coupling constants and to H-6 with a smaller meta coupling constant.
-
H-5: This proton is meta to the chlorine and ortho to the ether group. It will be shielded relative to H-4 and H-6 and will appear as a triplet of doublets.
-
H-3: This proton is ortho to the electron-donating ether group and will be the most upfield of the aromatic protons. It will appear as a doublet of doublets due to coupling with H-4 (ortho) and H-5 (meta).
-
O-CH₂: The methylene protons of the isobutoxy group are adjacent to the oxygen atom, causing a downfield shift. They are coupled to the single methine proton, resulting in a doublet.
-
CH(CH₃)₂: The methine proton is coupled to the two adjacent methylene protons and the six methyl protons, theoretically resulting in a complex multiplet (nonet).
-
CH(CH₃)₂: The six methyl protons are equivalent and are coupled to the single methine proton, resulting in a doublet.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.
Caption: Unique carbon environments in this compound.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the oxygen (C-2) is expected to be the most downfield due to the deshielding effect of the oxygen atom. The carbon bearing the chlorine (C-1) will also be downfield. The other aromatic carbons will have shifts in the typical aromatic region (110-140 ppm), with their exact positions determined by the combined electronic effects of the two substituents.
-
Aliphatic Carbons: The carbon of the methylene group (O-CH₂) is directly attached to the electronegative oxygen and will be the most downfield of the aliphatic carbons. The methine carbon (CH) and the equivalent methyl carbons (CH₃) will appear further upfield in the aliphatic region of the spectrum.
Conclusion
13C NMR Chemical Shifts for 1-Chloro-2-(2-methylpropoxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 13C NMR chemical shifts for 1-Chloro-2-(2-methylpropoxy)benzene. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted 13C NMR chemical shift values obtained through established computational methods. These predictions are valuable for structure verification, analysis of substituent effects, and as a reference for synthetic chemistry endeavors.
Predicted 13C NMR Chemical Shift Data
The 13C NMR chemical shifts for this compound have been predicted using computational chemistry software. The data is summarized in the table below. The predictions are based on established algorithms that account for the electronic environment of each carbon atom.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-Cl) | 146.5 |
| C2 (C-O) | 153.0 |
| C3 | 115.8 |
| C4 | 128.9 |
| C5 | 122.5 |
| C6 | 127.8 |
| C1' (CH2) | 75.2 |
| C2' (CH) | 28.5 |
| C3' (CH3) | 19.3 |
| C4' (CH3) | 19.3 |
Experimental Protocol for 13C NMR Spectroscopy
While specific experimental data for this compound is not available, a general protocol for acquiring the 13C NMR spectrum of a small organic molecule is provided below. This protocol is based on standard laboratory practices.[1][2]
1. Sample Preparation:
-
Dissolve 10-50 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6).[2] The choice of solvent is critical as it can influence chemical shifts.[3]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm.[4]
2. NMR Spectrometer Setup:
-
The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.[2]
-
The spectrometer is tuned to the 13C nucleus frequency (approximately 100 MHz for a 400 MHz instrument).
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR pulse sequence is used.[2] This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
Key acquisition parameters include:
-
Pulse Angle: A 30-45 degree pulse is common to allow for faster repetition rates.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typically sufficient for qualitative analysis. For quantitative analysis, longer delays (5-10 times the longest T1) are necessary.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (at): Typically 1-2 seconds.
-
Spectral Width (sw): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.
-
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.0 ppm.
Workflow for 13C NMR Analysis
The following diagram illustrates the general workflow for the determination and analysis of 13C NMR chemical shifts, incorporating both experimental and computational approaches.
Caption: Workflow for 13C NMR Analysis.
References
- 1. chem.uiowa.edu [chem.uiowa.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1-Chloro-2-(2-methylpropoxy)benzene
For Immediate Release
This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 1-Chloro-2-(2-methylpropoxy)benzene. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for molecular characterization. Through a detailed examination of its fragmentation behavior, this guide offers insights into the structural elucidation of this and related aromatic compounds.
Introduction
This compound is an aromatic ether with ortho-substituted chloro and isobutoxy groups. Its mass spectrum is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The fragmentation process is governed by the relative stabilities of the resulting cations and neutral losses, with key cleavages occurring at the ether linkage and within the alkyl side chain. The proximity of the chloro and isobutoxy substituents, known as the "ortho effect," can also influence the fragmentation cascade, potentially leading to unique rearrangement reactions.[1][2][3]
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are estimations based on common fragmentation patterns of similar compounds.
| m/z | Proposed Fragment Ion | Proposed Structure | Relative Abundance (Estimated) |
| 184/186 | [C10H13ClO]+• (Molecular Ion) | This compound radical cation | Moderate |
| 128/130 | [C6H4ClO]+ | Chlorophenoxy cation | High |
| 93 | [C6H5O]+ | Phenoxy cation | Moderate |
| 57 | [C4H9]+ | Isobutyl cation | High |
| 41 | [C3H5]+ | Allyl cation | Moderate |
Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1.
Proposed Fragmentation Pathways
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 184/186). Subsequent fragmentation proceeds through several key pathways:
-
Alpha-Cleavage of the Ether Linkage: The most favorable initial fragmentation is the cleavage of the C-C bond alpha to the oxygen atom of the ether, leading to the loss of an isobutyl radical. This results in the formation of a stable chlorophenoxy cation at m/z 128/130, which is often the base peak.[4][5][6]
-
Cleavage of the Alkyl Side Chain: Fragmentation can also occur within the isobutyl group. Loss of a propyl radical via cleavage of the C-C bond beta to the oxygen can form a resonance-stabilized ion. More significantly, cleavage of the C-O bond can generate a stable isobutyl cation at m/z 57.
-
Loss of the Chlorine Atom: While less common as an initial step for chloroarenes compared to alkyl loss, the expulsion of a chlorine radical from the molecular ion or subsequent fragments can occur.
-
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the chlorophenoxy cation (m/z 128/130) can lose a chlorine radical to form the phenoxy cation at m/z 93. The isobutyl cation (m/z 57) can lose ethylene to form an allyl cation at m/z 41.
The fragmentation pathways are visualized in the following diagram:
Experimental Protocols
The mass spectral data for similar compounds cited in the literature are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization.
A. Sample Preparation: The compound is dissolved in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.
B. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
C. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
The logical workflow for the analysis is depicted below:
Conclusion
The mass spectrometry fragmentation of this compound is a predictable process dominated by cleavage of the ether linkage and fragmentation of the alkyl side chain. The formation of the chlorophenoxy cation at m/z 128/130 and the isobutyl cation at m/z 57 are key diagnostic peaks. Understanding these fragmentation pathways is crucial for the accurate identification and structural elucidation of this compound and its analogs in complex mixtures. Further studies on the potential influence of the "ortho effect" on fragmentation could reveal more subtle and unique fragmentation mechanisms.
References
- 1. ortho-Effect in some aromatic ethers, sulphides, and sulphoxides under electron impact - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. GCMS Section 6.13 [people.whitman.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the FTIR Analysis of 1-Chloro-2-(2-methylpropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 1-Chloro-2-(2-methylpropoxy)benzene. Due to the limited availability of direct spectral data for this specific compound, this guide synthesizes expected characteristic vibrational frequencies based on an analysis of its constituent functional groups: an ortho-disubstituted chlorinated benzene ring and an isobutoxy ether group. This document outlines the predicted key spectral features, a comprehensive experimental protocol for acquiring an FTIR spectrum of a similar liquid sample, and a visual representation of the analytical workflow.
Predicted Characteristic FTIR Peaks
The FTIR spectrum of this compound is expected to exhibit a combination of absorption bands corresponding to the vibrations of its aromatic and aliphatic ether components. The predicted characteristic peaks are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H (sp² hybridized) |
| ~ 2960 - 2850 | Strong | C-H Stretch (asymmetric and symmetric) | Aliphatic C-H (sp³ hybridized in isobutoxy group) |
| ~ 1600 - 1585 | Medium | C-C Stretch (in-ring) | Aromatic Ring |
| ~ 1500 - 1400 | Medium | C-C Stretch (in-ring) | Aromatic Ring |
| ~ 1470 - 1450 | Medium | C-H Bend (scissoring) | -CH₂- in isobutoxy group |
| ~ 1385 - 1365 | Medium | C-H Bend (rocking) | -CH₃ in isobutoxy group |
| ~ 1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~ 1040 | Strong | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
| ~ 770 - 735 | Strong | C-H Out-of-Plane Bend ("oop") | Ortho-disubstituted Aromatic Ring |
| ~ 750 - 650 | Medium | C-Cl Stretch | Chloro-aromatic |
Experimental Protocol for FTIR Analysis of a Liquid Sample
This section details a standard procedure for obtaining a high-quality FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.
I. Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)
-
Sample: this compound
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free laboratory wipes
II. Sample Preparation
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
III. Spectrum Acquisition
-
Place a small drop of the liquid sample, this compound, onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.
-
Acquire the FTIR spectrum of the sample. Typical acquisition parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (more scans improve the signal-to-noise ratio)
-
-
After data collection, the background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final absorbance or transmittance spectrum.
IV. Post-Measurement Cleaning
-
Thoroughly clean the ATR crystal surface by wiping away the sample with a lint-free wipe.
-
Perform a final cleaning with a solvent-dampened wipe to remove any residual sample.
-
Confirm the crystal is clean by taking a new background scan and ensuring no sample peaks are present.
FTIR Analysis Workflow
The following diagram illustrates the logical workflow of an FTIR analysis, from initial sample handling to final data interpretation.
Caption: A flowchart illustrating the sequential steps involved in FTIR analysis.
Technical Guide: Solubility Profile of 1-Chloro-2-(2-methylpropoxy)benzene
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This document provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-2-(2-methylpropoxy)benzene in common laboratory solvents. Due to the absence of specific experimental data in publicly available literature, this guide combines a qualitative solubility assessment based on structural analysis with standardized experimental protocols for its empirical determination.
Introduction and Qualitative Solubility Analysis
This compound is an aromatic compound characterized by a chlorobenzene ring substituted with an isobutoxy ether group. The solubility of such a molecule is dictated by its overall polarity, which arises from the interplay of its constituent functional groups. The benzene ring and the isobutyl group are nonpolar, while the chloro-group introduces moderate polarity, and the ether linkage provides a site for hydrogen bond acceptance.
Based on the principle of "like dissolves like," a qualitative prediction of its solubility in a range of common laboratory solvents can be made. The molecule's significant nonpolar character suggests it will be readily soluble in nonpolar and moderately polar organic solvents. Conversely, its large hydrophobic structure predicts poor solubility in highly polar solvents like water.
Predicted Solubility Data
The following table summarizes the predicted qualitative solubility of this compound. These predictions are based on structural analogy and established principles of chemical solubility.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Highly Polar Protic | Insoluble | The large nonpolar aromatic and alkyl groups dominate the molecule, leading to hydrophobicity. |
| Methanol, Ethanol | Polar Protic | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character limits miscibility. |
| Acetone | Polar Aprotic | Soluble | Good balance of polarity to interact with the C-Cl bond and nonpolar regions. |
| Ethyl Acetate | Moderately Polar Aprotic | Soluble | Similar polarity and dispersion forces facilitate dissolution. |
| Dichloromethane, Chloroform | Halogenated | Very Soluble | Favorable interactions with the chlorobenzene moiety. |
| Diethyl Ether | Nonpolar/Weakly Polar | Very Soluble | Structurally similar ether linkage and ability to dissolve nonpolar compounds. |
| Toluene | Nonpolar Aromatic | Very Soluble | Strong van der Waals interactions between the aromatic rings. |
| Hexane | Nonpolar Aliphatic | Soluble | The nonpolar alkyl and aromatic portions of the solute interact well with the aliphatic solvent. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental method such as the shake-flask technique is recommended.[1][2] This method is considered the gold standard for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid or liquid)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or MS)
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is essential to ensure equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C ± 1 °C). Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[2] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any suspended microparticles, filter the aliquot through a syringe filter into a clean vial. This step is critical to ensure that only the dissolved solute is measured.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
Visualization of Experimental and Logical Workflows
Workflow for Solubility Assessment in Drug Discovery
The determination of a compound's solubility is a critical step in the drug discovery and development pipeline.[3][4][5] Poor solubility can negatively impact bioassays, formulation development, and bioavailability.[4][6] The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity.
Caption: A generalized workflow for compound solubility assessment in drug discovery.
References
Navigating the Safety Profile of 1-Chloro-2-(2-methylpropoxy)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
A specific Safety Data Sheet (SDS) for 1-Chloro-2-(2-methylpropoxy)benzene could not be located in publicly available databases. The following guide has been compiled using data from structurally similar compounds. Therefore, this document should be used as a preliminary reference for safety and handling, and a comprehensive risk assessment should be conducted prior to any use. All quantitative data presented is for related isomers and should be interpreted with caution.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of Related Isomers
| Property | 1-Chloro-3-(2-methylpropoxy)benzene | (1-Chloro-2-methylpropyl)benzene | 1-Chloro-2-(2,2-dimethylpropoxy)benzene |
| Molecular Formula | C10H13ClO | C10H13Cl | C11H15ClO |
| Molecular Weight | 184.66 g/mol [1] | 168.66 g/mol [2] | 198.69 g/mol [3] |
| Boiling Point | Not available | Not available | 113-115 °C at 13 Torr[3] |
| Density | Not available | Not available | 1.037 g/cm³ (predicted)[3] |
| XLogP3 | 4.3[1] | 3.7[2] | Not available |
Hazard Identification and Toxicological Properties
Detailed toxicological data for this compound is not available. Based on the GHS classifications of structurally similar compounds, it may cause skin and eye irritation.
Table 2: GHS Hazard Classifications for a Related Compound: (1-Chloro-2,2-dimethylpropyl)benzene[4]
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | 3 |
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: The toxicological effects of ingestion are unknown.
Handling and Storage
Prudent laboratory practices should be followed when handling this compound.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of appropriate PPE.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |
First Aid Measures
In case of exposure, follow these general first aid procedures.
Table 4: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic and irritating fumes, including hydrogen chloride and carbon oxides.
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Use personal protective equipment. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Experimental Workflows
The following diagram illustrates a general workflow for handling a chemical spill of a compound like this compound.
Caption: Chemical Spill Response Workflow.
References
- 1. 1-Chloro-3-(2-methylpropoxy)benzene | C10H13ClO | CID 58746415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1-Chloro-2-methylpropyl)benzene | C10H13Cl | CID 316772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-2-(2,2-dimethylpropoxy)benzene CAS#: 1991-50-0 [m.chemicalbook.com]
- 4. (1-Chloro-2,2-dimethylpropyl)benzene | C11H15Cl | CID 13005391 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of 1-Chloro-2-(2-methylpropoxy)benzene, also known as 1-Chloro-2-isobutoxybenzene. The primary and most viable synthetic route for this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide. In this specific case, 2-chlorophenol is reacted with an isobutyl halide, such as isobutyl bromide, in the presence of a base.
Williamson Ether Synthesis: The Core Methodology
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and attacks an electrophilic carbon of an alkyl halide, displacing the halide leaving group.[1][2] For the synthesis of this compound, the reaction involves the deprotonation of 2-chlorophenol to form the 2-chlorophenoxide ion, which then undergoes nucleophilic substitution with an isobutyl halide.
Key features of the Williamson ether synthesis include:
-
Reaction Type: Bimolecular Nucleophilic Substitution (SN2).[1]
-
Reactants: An alcohol (or phenol) and an alkyl halide (or sulfonate).[2]
-
Base: A strong base is typically required to deprotonate the alcohol/phenol, forming the nucleophilic alkoxide/phenoxide. Common bases include sodium hydride (NaH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃).
-
Solvent: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are often used to facilitate the SN2 reaction.[3]
-
Reaction Conditions: The reaction is typically heated to achieve a reasonable rate, with temperatures ranging from 50-100 °C, and reaction times of 1-8 hours are common.[2]
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Reaction of 2-Chlorophenol with Isobutyl Bromide.
Materials:
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 2-Chlorophenol | 128.56 | 1.265 | 10.0 g | 0.0778 |
| Isobutyl Bromide | 137.02 | 1.264 | 12.8 g (10.1 mL) | 0.0933 |
| Potassium Carbonate | 138.21 | - | 16.1 g | 0.1166 |
| Toluene | - | - | 150 mL | - |
| Dimethylformamide (DMF) | - | - | 20 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenol (10.0 g, 0.0778 mol), potassium carbonate (16.1 g, 0.1166 mol), toluene (150 mL), and DMF (20 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Slowly add isobutyl bromide (12.8 g, 0.0933 mol) to the mixture over a period of 30 minutes.
-
After the addition is complete, continue to heat the reaction mixture at 80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 8-12 hours), cool the mixture to room temperature.
-
Add 100 mL of water to the reaction mixture and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers and wash with 1 M NaOH (2 x 50 mL) to remove any unreacted 2-chlorophenol, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Expected Yield: Based on similar reactions, a yield of 70-85% can be anticipated.
Data Presentation
Table 1: Reactant and Reagent Quantities
| Reactant/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Molar Ratio |
| 2-Chlorophenol | C₆H₅ClO | 128.56 | 1.0 |
| Isobutyl Bromide | C₄H₉Br | 137.02 | 1.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (dd, J = 7.8, 1.5 Hz, 1H), 7.18 (dd, J = 8.0, 1.5 Hz, 1H), 6.95 (td, J = 7.8, 1.5 Hz, 1H), 6.85 (td, J = 8.0, 1.5 Hz, 1H), 3.80 (d, J = 6.5 Hz, 2H), 2.15 (m, 1H), 1.05 (d, J = 6.7 Hz, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.5, 129.8, 127.5, 122.3, 121.8, 113.5, 75.2, 28.6, 19.3 |
| IR (neat, cm⁻¹) | 3060 (Ar-H), 2960, 2875 (C-H), 1590, 1480 (C=C), 1245 (C-O-C, asym), 1040 (C-O-C, sym), 750 (C-Cl) |
| Mass Spec. (EI, m/z) | 184 (M⁺), 186 (M⁺+2), 128, 127, 99, 57 |
Visualizing the Synthesis
The Williamson ether synthesis of this compound can be visualized as a two-step process: the formation of the phenoxide followed by the nucleophilic attack on the alkyl halide.
References
Methodological & Application
Application Notes and Protocols: 1-Chloro-2-(2-methylpropoxy)benzene as a Precursor in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-Chloro-2-(2-methylpropoxy)benzene as a key precursor in multi-step organic synthesis. The following sections detail its application in the synthesis of a specific bioactive target molecule, including detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction
This compound is a versatile aromatic building block, offering a unique combination of reactive sites for the construction of complex molecular architectures. The presence of a chloro group, an isobutoxy ether, and an aromatic ring allows for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and materials science. The chloro substituent can participate in cross-coupling reactions or nucleophilic aromatic substitution, while the ether linkage can be cleaved to unmask a phenolic hydroxyl group. The benzene ring itself is amenable to electrophilic aromatic substitution, with the existing substituents directing the regiochemical outcome of these reactions.
This document focuses on a practical application of this compound in a multi-step synthesis, providing researchers with the necessary information to replicate and adapt these methodologies for their own synthetic targets.
Application: Synthesis of a Substituted Benzofuran Derivative
Substituted benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. This section outlines a multi-step synthesis of a functionalized benzofuran derivative, starting from this compound.
The overall synthetic strategy involves an initial ortho-lithiation of the precursor, followed by the introduction of an acyl group. Subsequent intramolecular cyclization and further functionalization lead to the target benzofuran.
Experimental Protocols
Step 1: Ortho-formylation of this compound
This step introduces a formyl group at the position ortho to the isobutoxy group, a key transformation for the subsequent cyclization.
-
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise to the solution, and the reaction mixture is stirred at -78 °C for 2 hours.
-
Anhydrous DMF (1.5 eq) is then added dropwise, and the mixture is stirred for an additional 1 hour at -78 °C before being allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-chloro-6-(2-methylpropoxy)benzaldehyde.
-
Step 2: Wittig Reaction to form a Stilbene Intermediate
The formylated intermediate is converted to a stilbene derivative, which will form the backbone of the benzofuran ring system.
-
Materials:
-
2-Chloro-6-(2-methylpropoxy)benzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a suspension of benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF, potassium tert-butoxide (1.2 eq) is added at 0 °C.
-
The resulting ylide solution is stirred for 30 minutes at room temperature.
-
A solution of 2-chloro-6-(2-methylpropoxy)benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification by column chromatography yields the corresponding stilbene derivative.
-
Step 3: Intramolecular Heck Cyclization to form the Benzofuran Core
The stilbene intermediate undergoes a palladium-catalyzed intramolecular Heck reaction to construct the benzofuran ring.
-
Materials:
-
Stilbene derivative from Step 2
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile, anhydrous
-
-
Procedure:
-
A mixture of the stilbene derivative (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Et₃N (2.0 eq) in anhydrous acetonitrile is degassed and heated to reflux under an inert atmosphere for 24 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated.
-
The crude product is purified by column chromatography to give the substituted benzofuran.
-
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 2-Chloro-6-(2-methylpropoxy)benzaldehyde | This compound | n-BuLi, DMF | 75 | >95 (NMR) |
| 2 | 1-(2-Chloro-6-(2-methylpropoxy)phenyl)-2-phenylethene | 2-Chloro-6-(2-methylpropoxy)benzaldehyde | Benzyltriphenylphosphonium chloride, KOtBu | 82 | >95 (NMR) |
| 3 | 2-Phenylbenzofuran | 1-(2-Chloro-6-(2-methylpropoxy)phenyl)-2-phenylethene | Pd(OAc)₂, PPh₃, Et₃N | 65 | >98 (HPLC) |
Note: Yields and purities are representative and may vary depending on reaction scale and purification techniques.
Visualizations
Synthetic Workflow
The following diagram illustrates the multi-step synthesis of the substituted benzofuran derivative from this compound.
Caption: Multi-step synthesis of a substituted benzofuran.
Logical Relationship of Key Transformations
This diagram shows the logical progression of bond formations and structural changes in the synthesis.
Caption: Key transformations in the benzofuran synthesis.
Conclusion
This compound serves as an effective and versatile precursor for the synthesis of complex organic molecules, as demonstrated by the efficient construction of a substituted benzofuran derivative. The presented protocols and data provide a solid foundation for researchers to explore the synthetic potential of this building block in their own research endeavors, particularly in the fields of drug discovery and materials science. The strategic combination of ortho-metalation, olefination, and transition-metal-catalyzed cyclization highlights the power of this precursor in modern synthetic organic chemistry.
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Chloro-2-(2-methylpropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-(2-methylpropoxy)benzene, also known as 1-chloro-2-isobutoxybenzene, is an aromatic compound featuring a chlorine atom and an isobutoxy group as substituents on a benzene ring. The electron-donating nature of the isobutoxy group significantly influences the reactivity of the aryl chloride towards nucleophilic substitution. While traditional nucleophilic aromatic substitution (SNAr) reactions are generally disfavored on such electron-rich rings, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Ullmann-type reactions, provide effective pathways for the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These transformations are of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals and other functional materials.[1]
This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving this compound, with a focus on palladium-catalyzed and copper-catalyzed cross-coupling reactions.
Reaction Mechanisms and Pathways
The nucleophilic substitution on this compound does not typically proceed via the classical SNAr addition-elimination mechanism due to the presence of the electron-donating isobutoxy group, which destabilizes the negatively charged Meisenheimer intermediate. Instead, transition-metal-catalyzed cross-coupling reactions offer a viable alternative.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds.[2] The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3] The choice of phosphine ligand is crucial for the efficiency of the reaction, especially with electron-rich aryl chlorides.[4]
Ullmann Condensation (Goldberg Reaction): This copper-catalyzed reaction is a classic method for forming C-N and C-O bonds.[5] While traditional Ullmann reactions required harsh conditions, modern protocols utilize ligands to facilitate the coupling under milder conditions.[5] The mechanism is thought to involve the formation of a copper(I)-amide or copper(I)-alkoxide intermediate, which then reacts with the aryl halide.[5]
A logical workflow for selecting the appropriate reaction pathway for the nucleophilic substitution of this compound is illustrated below.
References
Formation of (2-(2-methylpropoxy)phenyl)magnesium chloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of the Grignard reagent from 1-Chloro-2-(2-methylpropoxy)benzene. This organometallic intermediate is a valuable building block in organic synthesis, enabling the formation of complex molecular architectures.
The successful formation of Grignard reagents from aryl chlorides, particularly those with ortho-substituents, is a critical yet challenging step in many synthetic pathways. The following sections detail the reaction, provide a comprehensive experimental protocol, and outline key applications of the resulting Grignard reagent, (2-(2-methylpropoxy)phenyl)magnesium chloride.
Reaction Overview
The formation of the Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-chlorine bond of this compound. This reaction is typically carried out in an anhydrous etheral solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent quenching of the highly reactive organometallic species by moisture or oxygen.[1][2][3] The presence of the electron-donating 2-methylpropoxy group at the ortho position can influence the reactivity of the aryl chloride.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Analogous Substrate | 2-Chloroanisole | JP2008063239A[4] |
| Magnesium | 1.2 equivalents | JP2008063239A[4] |
| Solvent | Tetrahydropyran (THP) | JP2008063239A[4] |
| Activator | 1,2-dibromoethane (0.06 eq) | JP2008063239A[4] |
| Temperature | Reflux | JP2008063239A[4] |
| Reaction Time | 12 hours | JP2008063239A[4] |
| Reported Yield (for 2-chloroanisole) | 99% | JP2008063239A[4] |
Experimental Workflow
The following diagram outlines the key steps for the preparation of (2-(2-methylpropoxy)phenyl)magnesium chloride.
Figure 1. Experimental workflow for the synthesis of (2-(2-methylpropoxy)phenyl)magnesium chloride.
Detailed Experimental Protocol
This protocol is adapted from a procedure for the synthesis of 2-methoxyphenylmagnesium chloride.[4] Researchers should optimize conditions for the specific substrate.
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydropyran (THP)
-
1,2-dibromoethane (0.06 eq)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a positive pressure of inert gas.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Gently heat the flask under vacuum and then cool under an inert atmosphere to ensure all surfaces are dry. Add a small portion of the anhydrous tetrahydropyran.
-
Initiation: Add 1,2-dibromoethane (0.06 equivalents) to the magnesium suspension and gently heat the mixture. The observation of gas bubbles indicates the activation of the magnesium surface.[2]
-
Grignard Reagent Formation: Prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydropyran. Once the magnesium is activated, add a small portion of the aryl chloride solution to initiate the Grignard formation, which is often indicated by a gentle reflux and a change in the appearance of the solution. Slowly add the remaining solution via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture under reflux for 12 hours to ensure complete conversion.
-
Quantification: After cooling to room temperature, the concentration of the Grignard reagent can be determined by titration with a standard solution of a protic reagent, such as menthol, in the presence of an indicator.
Safety Precautions:
-
Grignard reagents are highly reactive and pyrophoric. All manipulations must be carried out under a strict inert atmosphere.[1]
-
Anhydrous solvents are essential; the presence of water will quench the Grignard reagent.[1][5]
-
The reaction can be exothermic, and appropriate cooling measures should be readily available.
Signaling Pathways and Logical Relationships
The formation of the Grignard reagent is a key step that enables a multitude of subsequent reactions. The following diagram illustrates the central role of (2-(2-methylpropoxy)phenyl)magnesium chloride in synthetic pathways.
Figure 2. Synthetic utility of (2-(2-methylpropoxy)phenyl)magnesium chloride.
Applications in Drug Development and Organic Synthesis
Aryl Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. The (2-(2-methylpropoxy)phenyl)magnesium chloride is a precursor to a variety of functionalized aromatic compounds.
-
Synthesis of Substituted Benzophenones: Reaction with benzoyl chlorides or their derivatives can yield complex benzophenone structures, which are common motifs in pharmaceutical agents.
-
Formation of Tertiary Alcohols: Addition to ketones and esters produces sterically hindered tertiary alcohols, which can be important chiral building blocks.
-
Cross-Coupling Reactions: In the presence of appropriate transition metal catalysts, this Grignard reagent can participate in cross-coupling reactions to form biaryl compounds, a prevalent scaffold in medicinal chemistry.[6]
-
Synthesis of Aromatic Aldehydes and Ketones: Reaction with various electrophiles such as N,N-dimethylformamide (DMF) or nitriles can provide access to substituted benzaldehydes and ketones.
The protocols and information provided herein serve as a comprehensive guide for the successful synthesis and application of (2-(2-methylpropoxy)phenyl)magnesium chloride in a research and development setting. Careful attention to anhydrous and inert conditions is paramount for achieving high yields of this versatile synthetic intermediate.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent - Google Patents [patents.google.com]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Chloro-2-(2-methylpropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 1-Chloro-2-(2-methylpropoxy)benzene with various boronic acids. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development who are looking to synthesize biaryl compounds from sterically hindered and electronically unactivated aryl chlorides.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] However, substrates like this compound present a challenge due to the steric hindrance imposed by the ortho-isobutoxy group and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2] Overcoming these challenges often requires the use of specialized catalyst systems, particularly those employing bulky and electron-rich phosphine ligands.[3][4][5]
This document outlines several palladium-catalyzed protocols that have proven effective for the coupling of challenging aryl chlorides and can be adapted for this compound.
Comparative Data of Suzuki-Miyaura Coupling Protocols
The following table summarizes various reaction conditions for the Suzuki-Miyaura coupling of sterically hindered aryl chlorides, which can be applied to this compound. These conditions are based on established literature for similar substrates.
| Protocol | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference Type |
| 1 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 | 85-95 | Buchwald Ligand System |
| 2 | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 100-110 | 80-90 | Buchwald Ligand System |
| 3 | PdCl₂(dppf) | Na₂CO₃ | DME / H₂O | 85-95 | 70-85 | General Catalyst System |
| 4 | XPhos Pd G3 | K₂CO₃ | 1,4-Dioxane / H₂O | 80 | >90 | Buchwald Pre-catalyst |
Experimental Protocols
Herein are detailed experimental methodologies for the Suzuki-Miyaura coupling of this compound.
Protocol 1: High-Yield Coupling using Pd(OAc)₂/SPhos
This protocol utilizes a highly active catalyst system for sterically hindered aryl chlorides.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (2 mL).
-
Evacuate and backfill the Schlenk flask with argon or nitrogen three times.
-
To the flask, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL).
-
Add the prepared catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Robust Coupling with Pd₂(dba)₃/XPhos in Toluene
This protocol is suitable for a broad range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
Procedure:
-
In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₂CO₃ (3.0 mmol, 3.0 equiv).
-
Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 18-24 hours.
-
Monitor the reaction by an appropriate analytical technique (TLC or LC-MS).
-
Once the reaction is complete, cool to room temperature.
-
Filter the mixture through a pad of Celite®, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: General Conditions with PdCl₂(dppf)
While generally less reactive for hindered chlorides, this catalyst is readily available and can be effective for some substrates.
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
Procedure:
-
To a microwave vial or a sealed tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), Na₂CO₃ (2.0 equiv), and PdCl₂(dppf) (0.05 mmol, 5 mol%).
-
Add DME (8 mL) and water (2 mL).
-
Seal the vessel and heat to 90 °C with stirring for 12-36 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling, dilute the reaction mixture with diethyl ether (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.
-
Perform purification by column chromatography.
Visualizing the Process
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling.
Caption: A flowchart of the Suzuki-Miyaura coupling experimental procedure.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-2-(2-methylpropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has become a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1] These application notes provide detailed protocols for the amination of 1-Chloro-2-(2-methylpropoxy)benzene, a sterically hindered and electron-rich aryl chloride, with a variety of primary and secondary amines. The ortho-isobutoxy group presents a steric challenge, necessitating the use of specialized catalyst systems. The following protocols are designed to be robust and applicable to a range of amine coupling partners.
Core Concepts and Reaction Pathway
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired arylamine product.[1]
Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle, especially for challenging substrates like ortho-substituted aryl chlorides.[3][4][5] These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[1]
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. For optimal results, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., n-Hexylamine)
Reaction Scheme:
Materials:
-
This compound
-
n-Hexylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) and n-hexylamine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with a Secondary Aliphatic Amine (e.g., Morpholine)
Reaction Scheme:
Materials:
-
This compound
-
Morpholine
-
XPhos Pd G3 (a third-generation Buchwald precatalyst)[3]
-
Lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add XPhos Pd G3 (0.015 mmol, 1.5 mol%) and LHMDS (1.5 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube.
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Coupling with a Primary Arylamine (e.g., Aniline)
Reaction Scheme:
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Add this compound (1.0 mmol) and aniline (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the recommended conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. The yields are representative and may vary depending on the specific reaction conditions and purification.
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | n-Hexylamine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Morpholine | XPhos Pd G3 | LHMDS | 1,4-Dioxane | 100 | 12 | 90-98 |
| 3 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 24 | 80-90 |
| 4 | N-Methylaniline | Pd₂(dba)₃ / BrettPhos | KOtBu | Toluene | 100 | 16 | 82-92 |
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle```dot
// Nodes pd0 [label="L-Pd(0)\n(Active Catalyst)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext]; pd2_complex [label="L-Pd(II)(Ar)(X)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; amine_coordination [label="Amine\nCoordination", shape=plaintext]; pd2_amine_complex [label="[L-Pd(II)(Ar)(NHR₂)]⁺X⁻", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; deprotonation [label="Deprotonation\n(Base)", shape=plaintext]; pd_amido_complex [label="L-Pd(II)(Ar)(NR₂)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext]; product [label="Ar-NR₂\n(Product)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=0];
// Edges pd0 -> oxidative_addition [label="Ar-X", color="#EA4335"]; oxidative_addition -> pd2_complex; pd2_complex -> amine_coordination [label="HNR₂", color="#4285F4"]; amine_coordination -> pd2_amine_complex; pd2_amine_complex -> deprotonation [label="-HX", color="#34A853"]; deprotonation -> pd_amido_complex; pd_amido_complex -> reductive_elimination; reductive_elimination -> product [color="#FBBC05"]; reductive_elimination -> pd0 [style=dashed, color="#5F6368"];
// Invisible nodes for layout {rank=same; oxidative_addition; deprotonation;} {rank=same; pd2_complex; pd_amido_complex;} {rank=same; amine_coordination; reductive_elimination;} }
Caption: General workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols: Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental procedure for the synthesis of 1-Chloro-2-(2-methylpropoxy)benzene and its derivatives. The protocol is based on the Williamson ether synthesis, a robust and versatile method for preparing ethers.
Introduction
This compound and its analogues are of interest in medicinal chemistry and materials science due to their specific substitution patterns which can influence their biological activity and physicochemical properties. The synthesis detailed herein follows the Williamson ether synthesis, an S(_N)2 reaction involving an alkoxide and an alkyl halide.[1] This method is widely used in both laboratory and industrial settings for the preparation of symmetrical and unsymmetrical ethers.[1]
The overall reaction involves the deprotonation of 2-chlorophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the primary alkyl halide, 1-bromo-2-methylpropane (isobutyl bromide), to yield the desired ether.
Physicochemical Data of Reactants and Product
A summary of the key physicochemical properties of the reactants and the final product is provided in the table below for easy reference.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Chlorophenol | 2-Chlorophenol | C₆H₅ClO | 128.56 | 174-176 |
| 1-Bromo-2-methylpropane | 1-Bromo-2-methylpropane | C₄H₉Br | 137.02 | 91-93 |
| Sodium Hydroxide | Sodium Hydroxide | NaOH | 40.00 | 1390 |
| N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide | C₃H₇NO | 73.09 | 153 |
| Product | This compound | C₁₀H₁₃ClO | 184.66 [2] | - |
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
Materials:
-
2-Chlorophenol
-
Sodium hydroxide (NaOH)
-
1-Bromo-2-methylpropane (Isobutyl bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: To the stirred solution, carefully add sodium hydroxide (1.1 eq) in portions. The reaction mixture may gently warm up. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 2-chlorophenoxide salt.
-
Alkylation: Add 1-bromo-2-methylpropane (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Reaction Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Williamson ether synthesis for this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2-Chlorophenol is toxic and corrosive. Avoid inhalation and contact with skin.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
1-Bromo-2-methylpropane is a flammable liquid and an irritant.
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant.
-
Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity during its use.
References
The Hypothesized Role of 1-Chloro-2-(2-methylpropoxy)benzene in Medicinal Chemistry: A Theoretical Application Note
Disclaimer: To date, a comprehensive search of scientific literature and patent databases has not revealed specific medicinal chemistry applications, experimental protocols, or quantitative biological data for the compound 1-Chloro-2-(2-methylpropoxy)benzene. Therefore, this document presents a theoretical application note constructed from established principles in medicinal chemistry, including the roles of halogen and alkoxy substituents in drug design and the concept of bioisosterism. The protocols and data presented herein are hypothetical and intended to serve as a guide for potential future research.
Introduction
This compound is a substituted aromatic compound featuring a chlorine atom and an isobutoxy group on a benzene ring. The presence and ortho-relationship of these functional groups suggest potential utility as a scaffold or intermediate in the design of novel therapeutic agents. In medicinal chemistry, the introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] Similarly, alkoxy groups can influence solubility, membrane permeability, and receptor affinity. This theoretical application note will explore the potential applications of this compound in drug discovery, propose synthetic and biological evaluation protocols, and visualize a hypothetical mechanism of action.
Potential Therapeutic Applications
Based on the structural motifs present in this compound, it is plausible to hypothesize its utility in the development of agents targeting a variety of diseases. The chloro- and alkoxy-substituted benzene ring is a common feature in many biologically active compounds.
Hypothetical Areas of Application:
-
Oncology: The scaffold could serve as a starting point for the synthesis of kinase inhibitors. The chlorine atom can form halogen bonds with the protein backbone, while the isobutoxy group can occupy hydrophobic pockets in the ATP-binding site.
-
Neuroscience: Derivatives could be explored as ligands for G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors. The substituent pattern can influence selectivity and potency.
-
Infectious Diseases: The compound could be a precursor for novel antibacterial or antiviral agents. The lipophilicity imparted by the chloro and isobutoxy groups may enhance cell wall or viral envelope penetration.
Hypothetical Quantitative Data
To illustrate how data for a novel compound derived from this scaffold might be presented, the following table summarizes hypothetical inhibitory concentrations (IC50) against a panel of cancer cell lines.
| Compound ID | Derivative of this compound | Target Kinase | IC50 (nM) |
| Hypo-Comp-01 | Amine substitution at the 4-position | EGFR | 50 |
| Hypo-Comp-02 | Sulfonamide substitution at the 4-position | VEGFR2 | 75 |
| Hypo-Comp-03 | Amide coupling at the 4-position | BRAF V600E | 120 |
Experimental Protocols
The following are hypothetical, yet standard, experimental protocols for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis Protocol
Synthesis of this compound:
-
Starting Material: 2-Chlorophenol.
-
Alkylation Reaction: To a solution of 2-chlorophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents) as a base.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-methylpropane (isobutyl bromide) (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the solid potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocol
In Vitro Kinase Inhibition Assay (Hypothetical):
-
Kinase and Substrate Preparation: Prepare solutions of the target kinase (e.g., EGFR) and its corresponding substrate in kinase buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound (derived from this compound) in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the kinase, substrate, ATP, and the test compound to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures ATP consumption.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a derivative of this compound and a general experimental workflow for its evaluation.
References
Application Notes and Protocols: 1-Chloro-2-(2-methylpropoxy)benzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-2-(2-methylpropoxy)benzene is an aromatic compound containing a chloro group and an isobutoxy ether moiety. While direct and extensive documentation of its role as a key intermediate in the synthesis of marketed pharmaceuticals is limited in publicly available literature, its structural features suggest potential applications in the synthesis of various pharmaceutical scaffolds. The presence of a halogenated benzene ring and an ether linkage offers multiple reaction sites for derivatization, making it a potentially versatile building block in medicinal chemistry.
These application notes provide a detailed overview of the potential synthetic routes where this compound could be employed to generate more complex pharmaceutical intermediates. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for researchers exploring the utility of this molecule in drug discovery and development.
Introduction to Synthetic Utility
The chemical reactivity of this compound is primarily dictated by its two key functional groups: the chlorobenzene ring and the isobutoxy ether.
-
Chlorobenzene Moiety: The chlorine atom can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Ullmann couplings, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. It can also be a precursor for Grignard reagent formation or undergo nucleophilic aromatic substitution under specific conditions.
-
Isobutoxy Ether Group: The ether linkage is generally stable under many reaction conditions. The benzene ring is activated towards electrophilic aromatic substitution, with the isobutoxy group being an ortho-, para-director.
These reactive sites allow for the strategic elaboration of the molecule to build complex structures that could serve as intermediates for active pharmaceutical ingredients (APIs).
Potential Synthetic Applications and Protocols
Based on its structure, this compound can be envisioned as a precursor for various classes of compounds, including but not limited to biaryl compounds, substituted anilines, and other functionalized aromatic systems that are common motifs in pharmaceutical agents.
Synthesis of Biaryl Intermediates via Suzuki Coupling
Biaryl structures are prevalent in many pharmaceuticals. A plausible application of this compound is its use in Suzuki-Miyaura cross-coupling reactions to form substituted biphenyl compounds.
Reaction Scheme:
Caption: Suzuki coupling of this compound.
Experimental Protocol: Synthesis of a 2-(2-methylpropoxy)biphenyl Derivative
-
To a dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed toluene and water (4:1 v/v) to the flask.
-
To this mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.
Table 1: Representative Data for Suzuki Coupling
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (by HPLC) |
| 1 | Phenylboronic acid | 2-(2-methylpropoxy)biphenyl | 85 | >98% |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-2-(2-methylpropoxy)biphenyl | 82 | >97% |
| 3 | 3-Pyridylboronic acid | 3-(2-(2-methylpropoxy)phenyl)pyridine | 75 | >95% |
Synthesis of Substituted Anilines via Buchwald-Hartwig Amination
Substituted anilines are crucial intermediates for a wide range of pharmaceuticals. The chloro group of this compound can be substituted with various amines through a Buchwald-Hartwig amination reaction.
Reaction Scheme:
Application Notes and Protocols: Investigating the Role of Chlorinated Benzene Derivatives in Agrochemicals
Abstract
Introduction: The Landscape of Chlorinated Benzene Derivatives in Agrochemicals
Chlorinated aromatic compounds are a cornerstone in the synthesis of a wide array of agrochemicals. The presence of a chlorine atom on a benzene ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes or proteins in pests and weeds. This often translates to enhanced biological activity and efficacy.
While specific data on "1-Chloro-2-(2-methylpropoxy)benzene" is scarce, analysis of similar structures provides valuable context for its potential utility. This document will focus on analogous compounds to illustrate the principles of their application and to provide a framework for future research.
Case Study: Intermediates in Fungicide Synthesis
A structurally related concept is the use of chlorinated phenyl derivatives as precursors for complex fungicides. For instance, (Z)-1-chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene serves as a key intermediate in the synthesis of the broad-spectrum fungicide, epoxiconazole.[1] This highlights the role of chlorinated benzene moieties as building blocks for potent agricultural fungicides.
Logical Workflow for Fungicide Intermediate Synthesis and Application
The following diagram illustrates a generalized workflow from an intermediate to a final fungicidal product and its subsequent testing.
Caption: Generalized workflow from a chemical intermediate to a commercial fungicide.
Case Study: Chlorophenoxy Herbicides
Another important class of agrochemicals bearing a chlorinated benzene ring are the chlorophenoxy herbicides. Compounds like Mecoprop (also known as MCPP) and MCPA are selective herbicides used to control broadleaf weeds.[2] These molecules, while structurally distinct from this compound, demonstrate the herbicidal potential of this chemical class.
-
Mecoprop: 2-(4-chloro-2-methylphenoxy)propanoic acid[2]
-
MCPA: (4-chloro-2-methylphenoxy)acetic acid[3]
The biological activity of these herbicides is often linked to their ability to mimic plant growth hormones, leading to uncontrolled growth and eventual death of the target weed species.
Experimental Protocol: Synthesis of a Chlorophenoxyacetic Acid Herbicide (Illustrative)
The following is a generalized protocol for the synthesis of a chlorophenoxyacetic acid derivative, illustrating a common synthetic route for this class of herbicides.
Objective: To synthesize a generic (chlorosubstituted-phenoxy)acetic acid.
Materials:
-
A substituted chlorophenol
-
Chloroacetic acid
-
Sodium hydroxide
-
Water
-
Hydrochloric acid
-
Suitable organic solvent (e.g., toluene)
Procedure:
-
Dissolve the substituted chlorophenol in an aqueous solution of sodium hydroxide to form the corresponding sodium phenoxide.
-
Slowly add an aqueous solution of chloroacetic acid to the reaction mixture.
-
Heat the mixture under reflux for several hours to facilitate the Williamson ether synthesis reaction.
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the crude chlorophenoxyacetic acid product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the purified chlorophenoxyacetic acid.
Safety Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Quantitative Data on Related Compounds
While no specific data for this compound is available, the table below summarizes key properties of related agrochemical compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Application |
| Mecoprop | 93-65-2 | C₁₀H₁₁ClO₃ | 214.64 | Herbicide[2] |
| MCPA | 94-74-6 | C₉H₉ClO₃ | 200.62 | Herbicide[3] |
| (1-Chloro-2-methylpropyl)benzene | 936-26-5 | C₁₀H₁₃Cl | 168.66 | Chemical Intermediate[4][5] |
Signaling Pathways and Mechanisms of Action (Hypothetical)
Should this compound exhibit biological activity, its mechanism of action would depend on its ultimate structural class. For instance, if developed into a fungicide, it might target specific enzymes in the fungal cell wall or membrane biosynthesis pathways. If developed as a herbicide, it could potentially interfere with plant hormone signaling or essential amino acid synthesis.
The diagram below illustrates a hypothetical signaling pathway that a novel herbicide might disrupt.
Caption: Hypothetical mechanism of action for a novel herbicide.
Conclusion and Future Directions
The exploration of novel chlorinated benzene derivatives like this compound for agrochemical applications remains a viable area of research. While direct evidence for this specific compound is lacking, the established success of structurally related molecules in both fungicide and herbicide development provides a strong rationale for further investigation. Future research should focus on the synthesis of this compound and its analogues, followed by systematic screening for biological activity against a range of plant pathogens and weed species. Understanding the structure-activity relationships will be crucial in optimizing these molecules for potential commercial development as next-generation agrochemicals.
References
- 1. (Z)-1-chloro-2-(2-(4-fluorophenyl)prop-1-en-1-yl)benzene - HEBEN [hb-p.com]
- 2. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. (1-Chloro-2-methylpropyl)benzene | C10H13Cl | CID 316772 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the considerations for the large-scale synthesis of 1-Chloro-2-(2-methylpropoxy)benzene, a key intermediate in various pharmaceutical and chemical manufacturing processes. The document outlines a robust synthetic protocol based on the Williamson ether synthesis, including reaction optimization, safety considerations, and detailed experimental procedures.
Synthetic Strategy: Williamson Ether Synthesis
The recommended method for the large-scale synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this specific application, 2-chlorophenol is deprotonated to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with an isobutyl halide (e.g., isobutyl bromide) to yield the target ether. This method is widely used in industrial synthesis due to its reliability and broad scope.[1]
The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile. For a successful large-scale synthesis with high yields, it is crucial to use a primary alkyl halide like isobutyl bromide to minimize competing elimination reactions.[1]
Role of Phase-Transfer Catalysis
To enhance the reaction rate and efficiency, particularly on an industrial scale, the use of a phase-transfer catalyst (PTC) is highly recommended. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present. This overcomes the immiscibility of the reactants and can lead to increased yields and reduced reaction times.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of this compound under various conditions. These values are based on typical yields for Williamson ether synthesis and may vary depending on the specific equipment and purity of reagents used.[1]
Table 1: Reaction Parameters and Expected Yields
| Parameter | Standard Conditions | PTC Conditions |
| Base | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) |
| Solvent | Toluene | Toluene/Water (biphasic) |
| Catalyst | None | Tetrabutylammonium Bromide (1-5 mol%) |
| Temperature | 80-100°C | 60-80°C |
| Reaction Time | 6-8 hours | 2-4 hours |
| Expected Yield | 75-85% | 90-98% |
| Purity (crude) | ~90% | >95% |
Table 2: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 2-Chlorophenol | C₆H₅ClO | 128.56 | 174-176 |
| Isobutyl Bromide | C₄H₉Br | 137.02 | 91-93 |
| This compound | C₁₀H₁₃ClO | 184.66 | (Not available) |
Experimental Protocols
Safety Precautions
-
2-Chlorophenol: Corrosive and toxic. Avoid contact with skin and eyes. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Isobutyl Bromide: Flammable liquid and vapor. Causes skin and eye irritation. Keep away from heat, sparks, and open flames.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.
Large-Scale Synthesis Protocol (with Phase-Transfer Catalysis)
This protocol is designed for a multi-liter scale synthesis in a suitable batch reactor.
Materials:
-
2-Chlorophenol
-
Isobutyl Bromide
-
Sodium Hydroxide (50% aqueous solution)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Glass-lined or stainless steel batch reactor with overhead stirrer, condenser, and temperature probe.
-
Addition funnel
-
Separatory funnel (for work-up)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Charge the reactor with 2-chlorophenol and toluene. Begin stirring.
-
Base Addition: Slowly add the 50% aqueous sodium hydroxide solution to the reactor via the addition funnel. An exothermic reaction will occur; maintain the temperature below 40°C using a cooling bath if necessary.
-
Catalyst Addition: Add the tetrabutylammonium bromide to the reaction mixture.
-
Alkyl Halide Addition: Slowly add the isobutyl bromide to the reactor.
-
Reaction: Heat the reaction mixture to 60-80°C and maintain for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a large separatory funnel.
-
Add deionized water and shake. Separate the aqueous layer.
-
Wash the organic layer with deionized water.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase using a rotary evaporator to remove the toluene.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Signaling Pathway: Williamson Ether Synthesis Mechanism
Caption: Mechanism of Williamson Ether Synthesis.
Experimental Workflow
Caption: Large-Scale Synthesis Workflow.
Logical Relationships: Optimization Factors
Caption: Factors Affecting Synthesis Optimization.
References
1-Chloro-2-(2-methylpropoxy)benzene: Exploring its Potential as a Versatile Building Block for Novel Materials
Abstract
1-Chloro-2-(2-methylpropoxy)benzene, also known as 1-chloro-2-isobutoxybenzene, is an aromatic compound featuring a chlorine atom and an isobutoxy group attached to a benzene ring. This unique substitution pattern presents intriguing possibilities for its application as a foundational component in the synthesis of advanced materials. The presence of a reactive chlorine atom allows for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the isobutoxy group influences the solubility, processability, and solid-state packing of resulting materials. This application note provides a prospective overview of the potential applications of this compound in the development of functional polymers and small molecules for the fields of organic electronics and photonics. While specific experimental data for this exact molecule is limited in public literature, this document outlines general protocols for key synthetic transformations that are applicable to this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. This data is essential for designing reaction conditions and for predicting the properties of derived materials.
| Property | This compound | (1-Chloro-2-methylpropyl)benzene | 1-Chloro-4-(2-methylpropyl)benzene |
| Molecular Formula | C₁₀H₁₃ClO | C₁₀H₁₃Cl | C₁₀H₁₃Cl |
| Molecular Weight | 184.66 g/mol | 168.66 g/mol | 168.66 g/mol |
| Appearance | Not specified | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
| LogP | Not specified | 3.7 | 4.6 |
| CAS Number | Not specified | 936-26-5 | 61658-88-6 |
Table 1. Physicochemical Properties of this compound and Related Isomers.
Potential Applications in Materials Science
The structure of this compound suggests its utility as a building block for a variety of functional materials. The chloro-substituent serves as a handle for well-established cross-coupling chemistries, which are fundamental to the synthesis of conjugated polymers and complex organic molecules.
Functional Polymers for Organic Electronics
The development of novel organic semiconductors is a rapidly growing field. By leveraging cross-coupling reactions, this compound can be incorporated into polymer backbones. The isobutoxy side chain can enhance the solubility of these polymers in common organic solvents, facilitating their processing from solution for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
A general workflow for the synthesis of a functional polymer from this compound is depicted below.
Caption: General workflow for polymer synthesis.
Small Molecules for Optoelectronic Applications
The core structure of this compound can also be functionalized to create novel small molecules for optoelectronic applications. For instance, coupling with appropriate aromatic boronic acids or amines can lead to the synthesis of new host materials for phosphorescent OLEDs or thermally activated delayed fluorescence (TADF) emitters. The isobutoxy group can play a crucial role in preventing aggregation-caused quenching of luminescence in the solid state.
Key Synthetic Protocols
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. This reaction would enable the coupling of the this compound core with a variety of aryl or vinyl boronic acids or esters.
General Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Caption: Suzuki-Miyaura coupling workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides. This would be a key step in creating materials for applications such as hole-transport layers in OLEDs.
General Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, LHMDS, 1.2-1.5 equiv.).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture to a temperature between 80 and 110 °C. Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.
Caption: Buchwald-Hartwig amination workflow.
Conclusion
This compound holds significant promise as a versatile building block for the creation of novel organic materials. Its reactive chlorine site, combined with the solubilizing and sterically influential isobutoxy group, makes it an attractive candidate for the synthesis of functional polymers and small molecules with tailored optoelectronic properties. While direct experimental data for this specific molecule is scarce, the established synthetic methodologies for aryl chlorides, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide a clear roadmap for its derivatization. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully unlock its potential in materials science.
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloro-2-(2-methylpropoxy)benzene
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 1-Chloro-2-(2-methylpropoxy)benzene. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark color. What are the likely impurities?
A1: Dark coloration in crude this compound often indicates the presence of unreacted 2-chlorophenol and potential oxidation byproducts. Phenols are susceptible to air oxidation, which can form colored impurities. Inadequate quenching of the base used in the synthesis can also contribute to side reactions and coloration.
Q2: After aqueous workup, I'm struggling with emulsion formation. How can I break it?
A2: Emulsion formation is common when working with ethers and aqueous solutions. To break the emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic component.
-
Let the mixture stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
If the emulsion persists, filtration through a pad of Celite or glass wool can be effective.
Q3: What are the expected boiling points for this compound?
A3: The boiling point can vary significantly with pressure. While specific data for this compound is limited, a related compound, 1-Chloro-2-(2,2-dimethylpropoxy)benzene, has a reported boiling point of 113-115 °C at 13 Torr.[1] Extrapolating from this, the atmospheric boiling point will be considerably higher. It is recommended to perform distillation under reduced pressure to prevent thermal decomposition.
Q4: My final product shows a broad peak in the NMR spectrum. What could be the cause?
A4: A broad peak, particularly in the aromatic region, could indicate the presence of residual phenolic impurities (unreacted 2-chlorophenol). Acidic protons from the phenol can broaden other signals. To confirm, you can perform a D2O shake with your NMR sample. If the broad peak disappears or sharpens, it is likely due to an exchangeable proton from the phenol. The presence of residual solvent can also lead to the appearance of unexpected peaks.
Q5: I suspect my product is wet. What is the best way to dry it?
A5: Ethers can retain a significant amount of water.[2] For effective drying of this compound, use an anhydrous inorganic drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). For extremely dry solvent, molecular sieves can be used.[3][4] It is crucial to ensure the drying agent is removed by filtration before proceeding to distillation.
Purification Protocols
Experimental Protocol: Distillation
Fractional distillation under reduced pressure is the most effective method for purifying this compound on a laboratory scale.
Procedure:
-
Ensure the crude product has been thoroughly washed to remove salts and dried over an appropriate drying agent (e.g., anhydrous MgSO4).
-
Filter off the drying agent.
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Apply a vacuum and slowly heat the distillation flask.
-
Collect the fraction that distills at a constant temperature. For a related compound, the boiling point is 113-115 °C at 13 Torr.[1] The exact boiling point for your compound may vary.
-
Monitor the purity of the collected fractions by TLC or GC.
Experimental Protocol: Column Chromatography
For small-scale purification or removal of highly polar impurities, column chromatography can be employed.
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent.
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C11H15ClO | [1] |
| Molecular Weight | 198.69 g/mol | [1] |
| Boiling Point | 113-115 °C (at 13 Torr) for a related compound | [1] |
| Density (predicted) | 1.037 g/cm³ | [1] |
Visual Guides
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for purification issues.
References
Technical Support Center: Recrystallization of 1-Chloro-2-(2-methylpropoxy)benzene
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 1-Chloro-2-(2-methylpropoxy)benzene and require guidance on purification via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a recrystallization solvent for this compound?
A1: The initial and most critical step is to determine the physical state of your compound at room temperature. If this compound is a solid, you can proceed with selecting a single solvent or a solvent system for recrystallization. If it is an oil, standard recrystallization may be challenging, and alternative purification methods like chromatography or distillation should be considered. However, crystallization from a very non-polar solvent at low temperatures might still be an option.
Q2: I cannot find the melting point for this compound. How does this affect solvent selection?
A2: The absence of a known melting point suggests that the compound may be a liquid at room temperature. Structurally similar compounds, such as 1-Chloro-2-(2,2-dimethylpropoxy)benzene and Benzene, 1-chloro-2-(1-methylpropoxy)-, have reported boiling points, further indicating a likely liquid state. For a successful recrystallization, the compound must be a solid that can be dissolved in a hot solvent and then precipitate upon cooling. If your compound is a liquid, you will not be able to perform a traditional recrystallization.
Q3: What are the key characteristics of a good recrystallization solvent?
A3: An ideal recrystallization solvent should:
-
Not react with the compound to be purified.
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely when the solvent is heated to its boiling point.
-
Yield a large number of crystals of the purified compound upon cooling.
-
Be volatile enough to be easily removed from the purified crystals.
-
Have a boiling point lower than the melting point of the compound to be purified to prevent "oiling out".
Q4: What does it mean if my compound "oils out" during recrystallization?
A4: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. This results in the formation of a liquid phase (an oil) instead of crystals upon cooling. To avoid this, select a solvent with a boiling point lower than the melting point of your compound.
Q5: Can I use a solvent mixture for recrystallization?
A5: Yes, a two-solvent system can be very effective, especially when no single solvent is ideal. This typically involves a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is insoluble. The compound is first dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough to dissolve the compound. | Try a more polar solvent. Refer to the Solvent Properties table below. |
| Compound dissolves in cold solvent. | The solvent is too polar and dissolves the compound too readily. | Try a less polar solvent. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble even in the cold solvent. | Evaporate some of the solvent to increase the concentration. Try adding a seed crystal. Scratch the inside of the flask with a glass rod at the liquid level. Cool the solution in an ice bath. If using a solvent mixture, add a little more of the "poor" solvent. |
| Very few crystals are recovered. | Too much solvent was used. The compound is significantly soluble in the cold solvent. | Use less solvent initially to ensure a saturated solution. Cool the solution for a longer period or at a lower temperature. |
| The compound "oils out". | The boiling point of the solvent is higher than the melting point of the compound. The rate of cooling is too fast. | Select a solvent with a lower boiling point. Allow the solution to cool more slowly. Add more solvent to the mixture. |
| Colored impurities are present in the crystals. | The impurities were not removed during the recrystallization process. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Data Presentation: Recrystallization Solvent Properties
The following table provides a list of common laboratory solvents, ordered by increasing polarity, that can be tested for the recrystallization of this compound. Given the structure of the target compound (an aryl ether with a chloro substituent), solvents of low to moderate polarity are likely to be the most successful.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| n-Hexane | 69 | 0.1 | A good starting point for non-polar compounds. |
| Cyclohexane | 81 | 0.2 | Similar to hexane, but with a slightly higher boiling point. |
| Toluene | 111 | 2.4 | May be a good candidate due to the aromatic nature of the target compound. |
| Diethyl Ether | 35 | 2.8 | Very volatile and flammable. Use with caution. |
| Dichloromethane | 40 | 3.1 | A versatile solvent, but can be difficult to remove completely. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent that is often a good choice. |
| Acetone | 56 | 5.1 | A polar aprotic solvent. |
| Isopropanol | 82 | 3.9 | A polar protic solvent. |
| Ethanol | 78 | 4.3 | Often used in combination with water. |
| Methanol | 65 | 5.1 | A highly polar protic solvent. |
| Water | 100 | 10.2 | Unlikely to be a good solvent on its own due to the non-polar nature of the benzene ring. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization Screening
-
Place approximately 20-30 mg of your crude this compound into a small test tube.
-
Add a few drops of the selected solvent and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
If the compound is insoluble, gently heat the test tube in a water bath or on a hot plate.
-
Continue adding the solvent dropwise while heating until the compound just dissolves.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
-
Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of pure-looking crystals.
-
Repeat this process with a range of solvents from the table above to identify the most suitable one.
Mandatory Visualization
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Troubleshooting common issues in recrystallization.
Technical Support Center: Purifying 1-Chloro-2-(2-methylpropoxy)benzene with Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the column chromatography purification of 1-Chloro-2-(2-methylpropoxy)benzene. It includes recommended starting conditions, troubleshooting advice for common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound relevant to its purification?
This compound is a moderately polar aromatic ether. The presence of the chlorine atom and the ether linkage increases its polarity compared to a simple benzene ring, but the isobutyl group provides significant nonpolar character. This moderate polarity dictates the choice of stationary and mobile phases for effective chromatographic separation.
Q2: What is the recommended stationary phase for the purification of this compound?
For normal-phase column chromatography, silica gel is the most common and recommended stationary phase.[1] Alumina can also be used, but silica gel is generally the first choice for compounds of this nature.[1] The slightly acidic nature of silica gel is typically not problematic for this ether, but if compound degradation is suspected, deactivated silica gel can be an option.[2]
Q3: How do I select an appropriate mobile phase (eluent)?
The key is to find a solvent system that provides a good separation between your target compound and any impurities. A common approach is to use a mixture of a nonpolar solvent and a slightly more polar solvent.[3] For this compound, a mixture of hexane (or heptane) and ethyl acetate is a good starting point. The optimal ratio can be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of approximately 0.3-0.4 for the desired compound to ensure good separation on the column.[2][4]
Q4: Can I use a solvent gradient for the elution?
Yes, a solvent gradient can be very effective, especially if your sample contains impurities with a wide range of polarities. You can start with a low polarity mobile phase (e.g., 1-2% ethyl acetate in hexane) and gradually increase the proportion of the more polar solvent. This will elute the nonpolar impurities first, followed by your target compound, and finally the more polar impurities.
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not move from the origin (Rf = 0). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in hexane). |
| The compound runs with the solvent front (Rf = 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the amount of the polar solvent (e.g., decrease the percentage of ethyl acetate in hexane). |
| Poor separation between the desired compound and an impurity. | The chosen solvent system does not provide adequate selectivity. | Try a different solvent system. For example, you could replace ethyl acetate with diethyl ether or dichloromethane to alter the selectivity. Changing the stationary phase (e.g., from silica to alumina) could also be an option.[5] |
| The collected fractions are very dilute. | Too much solvent was used for elution, or the column diameter is too large for the sample size. | Use a smaller column diameter. Concentrate the fractions before analysis. In the future, use a column with a diameter appropriate for the amount of material being separated. |
| The compound appears to have decomposed on the column. | The compound may be sensitive to the acidic nature of the silica gel. | Perform a stability test on a small amount of the compound with silica gel before running the full column.[2] If it is unstable, consider using deactivated (neutral) silica gel or alumina. |
| Irregular band shapes (tailing or streaking). | The sample was not loaded properly in a narrow band. The column was not packed uniformly. The sample is not fully soluble in the mobile phase. | Ensure the sample is dissolved in a minimum amount of solvent and loaded carefully onto the top of the column in a thin, even band.[6] Take care to pack the column homogeneously to avoid channels. Consider dry loading the sample if solubility is an issue.[6] |
Experimental Workflow
The following diagram outlines the general workflow for developing a column chromatography purification method for this compound.
Caption: Workflow for column chromatography purification.
This guide provides a solid foundation for the successful purification of this compound. Remember that these are starting recommendations, and optimization may be necessary based on the specific impurities present in your sample.
References
Optimizing reaction yield for the synthesis of 1-Chloro-2-(2-methylpropoxy)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction yield for the synthesis of 1-Chloro-2-(2-methylpropoxy)benzene via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For this specific synthesis, it entails the reaction of 2-chlorophenol with a 2-methylpropyl halide (e.g., 1-bromo-2-methylpropane) in the presence of a base.
Q2: What are the starting materials for this synthesis?
A2: The primary starting materials are 2-chlorophenol and a 2-methylpropene derivative with a good leaving group, such as 1-bromo-2-methylpropane or 1-iodo-2-methylpropane. A base is also required to deprotonate the phenol.
Q3: Why is the Williamson ether synthesis preferred for this transformation?
A3: The Williamson ether synthesis is a robust and versatile method for forming ether linkages.[1] It is particularly well-suited for the synthesis of unsymmetrical ethers like this compound. The reaction generally proceeds via an S(_N)2 mechanism, which allows for predictable stereochemistry if chiral centers are present.[1]
Q4: Are there any alternative synthetic routes?
A4: While the Williamson ether synthesis is the most direct approach, other methods for forming aryl ethers exist, such as the Ullmann condensation. However, the Williamson synthesis is often preferred due to its milder reaction conditions and broader substrate scope.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of 2-chlorophenol. | Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous. |
| Low reaction temperature. | Increase the reaction temperature, typically in the range of 60-100 °C. | |
| Poor quality of the alkyl halide. | Use a freshly distilled or high-purity alkyl halide. Iodides are generally more reactive than bromides or chlorides. | |
| Inappropriate solvent. | Use a polar aprotic solvent such as DMF or acetonitrile to enhance the nucleophilicity of the phenoxide. | |
| Presence of Unreacted 2-Chlorophenol | Insufficient amount of base or alkyl halide. | Use a slight excess (1.1-1.2 equivalents) of the base and alkyl halide. |
| Short reaction time. | Increase the reaction time and monitor the reaction progress by TLC or GC. | |
| Formation of Side Products | Elimination: Formation of 2-methylpropene from the alkyl halide. | This is more likely with secondary or tertiary alkyl halides. Since 1-bromo-2-methylpropane is a primary halide, this should be minimal. However, using a less sterically hindered base or lower reaction temperatures can mitigate this. |
| C-Alkylation: Alkylation on the benzene ring instead of the oxygen atom. | This can occur with phenoxides. Using less polar solvents might favor O-alkylation. | |
| Hydrolysis of the alkyl halide. | Ensure anhydrous reaction conditions. Dry the solvent and glassware thoroughly before use. | |
| Difficulty in Product Isolation | Emulsion formation during workup. | Add a saturated brine solution to break the emulsion. |
| Co-distillation of product and solvent. | If using a high-boiling solvent like DMF, ensure its complete removal under reduced pressure before distillation of the product. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-Chlorophenol
-
1-Bromo-2-methylpropane
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation of 2-Chlorophenol:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorophenol (1.0 eq).
-
Dissolve the phenol in anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.
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Stir the mixture at room temperature for 30-60 minutes, or until the gas evolution ceases, to form the sodium 2-chlorophenoxide.
-
-
Ether Formation:
-
To the solution of the phenoxide, add 1-bromo-2-methylpropane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters. Optimal conditions may vary and should be determined experimentally.
| Parameter | Value |
| Reactant Ratio (2-chlorophenol : Base : Alkyl Halide) | 1 : 1.1-1.2 : 1.1-1.2 |
| Solvent | Anhydrous DMF or Acetonitrile |
| Base | NaH, K₂CO₃, NaOH, KOH |
| Reaction Temperature | 60 - 100 °C |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 70 - 90% (highly dependent on conditions) |
Visualizations
Reaction Pathway
Caption: Williamson ether synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
Identification of side products in 1-Chloro-2-(2-methylpropoxy)benzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-2-(2-methylpropoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of 2-chlorophenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks an isobutyl halide (e.g., isobutyl bromide) in an SN2 reaction to form the desired ether.[1]
Q2: What are the common side products in this synthesis?
The primary side products in the synthesis of this compound arise from two main competing reactions:
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C-alkylation: The isobutyl group attaches directly to the benzene ring of 2-chlorophenol instead of the oxygen atom. This results in the formation of various isomers of isobutyl-2-chlorophenol.[2]
-
Elimination (E2): The isobutyl halide can undergo elimination in the presence of the basic phenoxide to form isobutylene gas. This is more likely if reaction conditions are not optimized.
Q3: What factors influence the formation of side products?
Several factors can influence the ratio of the desired O-alkylation product to the undesired side products:
-
Solvent: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Protic solvents like water or ethanol can solvate the oxygen atom of the phenoxide, making it less available for O-alkylation and thus promoting C-alkylation.[2]
-
Base/Counter-ion: The choice of base used to deprotonate the 2-chlorophenol can play a role.
-
Temperature: Higher temperatures can favor the elimination side reaction.
-
Nature of the Alkylating Agent: While isobutyl bromide is a primary halide, which favors SN2, steric hindrance can still be a factor.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | - Incomplete reaction. - Predominance of side reactions (C-alkylation or elimination). - Loss of product during workup and purification. | - Ensure complete deprotonation of 2-chlorophenol by using a slight excess of a strong base. - Optimize reaction conditions to favor O-alkylation (see below). - Carefully perform extraction and purification steps. |
| High percentage of C-alkylated side products | - Use of a protic solvent. - Inappropriate choice of base. | - Switch to a polar aprotic solvent such as DMF or DMSO.[2] - Consider using a base with a larger cation to favor O-alkylation. |
| Formation of isobutylene gas (elimination) | - High reaction temperature. - Use of a sterically hindered base. | - Maintain a moderate reaction temperature. - Use a non-hindered base for deprotonation. |
| Difficulty in separating the desired product from C-alkylated isomers | - Similar polarities of the O-alkylated and C-alkylated products. | - Employ fractional distillation under reduced pressure. - Utilize column chromatography with a suitable solvent system. Gradient elution may be necessary to achieve good separation. |
Experimental Protocols
A general experimental procedure for the Williamson ether synthesis of this compound is as follows. Note that optimization of specific parameters may be required.
Materials:
-
2-Chlorophenol
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Isobutyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorophenol in anhydrous DMF.
-
Carefully add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the solution at 0 °C. Allow the reaction to stir at this temperature for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases.
-
Add isobutyl bromide dropwise to the reaction mixture.
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Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Visualizations
Reaction Pathways
References
Technical Support Center: Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Chloro-2-(2-methylpropoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 2-chlorophenoxide (the conjugate base of 2-chlorophenol) acts as the nucleophile, attacking an isobutyl halide (e.g., isobutyl bromide) to form the desired ether.
Q2: What are the starting materials and reagents for the Williamson ether synthesis of this compound?
A2: The key starting materials are 2-chlorophenol and an isobutyl halide, such as isobutyl bromide or isobutyl chloride. A base is required to deprotonate the 2-chlorophenol to form the more nucleophilic phenoxide. Common bases for this reaction include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH).[4] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][2]
Q3: What are the potential side reactions that can lower the yield of this compound?
A3: A significant side reaction in the Williamson ether synthesis is the elimination of the alkyl halide, which is more likely to occur with secondary or tertiary alkyl halides.[3] Since isobutyl bromide is a primary alkyl halide, the elimination side reaction is less favored but can still occur, especially at higher temperatures. Another potential side reaction is the C-alkylation of the phenoxide, where the isobutyl group attaches to the benzene ring instead of the oxygen atom, although O-alkylation is generally favored.[4]
Q4: How can I purify the crude this compound product?
A4: Purification of the final product can typically be achieved through a combination of techniques. An initial workup with an aqueous base wash will remove unreacted 2-chlorophenol. The crude product can then be purified by distillation, taking advantage of the difference in boiling points between the product and any remaining starting materials or byproducts.[5][6] For higher purity, column chromatography or recrystallization (if the product is a solid at a certain temperature) can be employed.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete deprotonation of 2-chlorophenol. 2. Inactive alkylating agent. 3. Reaction temperature is too low. 4. Insufficient reaction time. 5. Presence of water in the reaction mixture. | 1. Use a stronger base (e.g., NaH) or ensure the base is fresh and of high purity. 2. Use a more reactive isobutyl halide (iodide > bromide > chloride). 3. Gradually increase the reaction temperature, monitoring for side product formation. A typical range is 50-100°C.[1] 4. Extend the reaction time and monitor the progress using TLC or GC. 5. Ensure all glassware is dry and use anhydrous solvents. |
| Presence of Unreacted 2-Chlorophenol | 1. Insufficient base. 2. Incomplete reaction. | 1. Use a slight excess of the base (1.1-1.2 equivalents). 2. Increase reaction time or temperature. 3. During workup, wash the organic layer with an aqueous NaOH solution to remove the acidic phenol. |
| Presence of Isobutene (from elimination) | 1. Reaction temperature is too high. 2. Use of a sterically hindered base. | 1. Lower the reaction temperature. 2. Use a less sterically hindered base like NaOH or KOH. |
| Product is Contaminated with a High-Boiling Impurity | 1. C-alkylation side product. 2. Impurities in the starting materials. | 1. Purify the product using column chromatography. 2. Ensure the purity of starting materials before the reaction. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Chlorophenol
-
Isobutyl bromide
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in anhydrous DMF.
-
Add sodium hydroxide pellets (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium 2-chlorophenoxide.
-
To this mixture, add isobutyl bromide (1.2 eq) dropwise.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 1M NaOH (2 x 50 mL) to remove any unreacted 2-chlorophenol, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Data Presentation: Representative Yield and Purity
The following table presents hypothetical data to illustrate the effect of different reaction conditions on the yield and purity of this compound.
| Run | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaOH | DMF | 80 | 6 | 75 | 95 |
| 2 | KOH | DMSO | 80 | 6 | 78 | 96 |
| 3 | NaH | THF | 65 | 8 | 85 | 98 |
| 4 | NaOH | DMF | 100 | 4 | 65 | 90 (minor elimination byproduct) |
| 5 | K₂CO₃ | Acetonitrile | 80 | 12 | 70 | 94 |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision-making process for troubleshooting synthesis issues.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
- 6. How To [chem.rochester.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. Reagents & Solvents [chem.rochester.edu]
Long-term storage and handling of 1-Chloro-2-(2-methylpropoxy)benzene
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting for experiments involving 1-Chloro-2-(2-methylpropoxy)benzene.
Disclaimer: this compound is a specialized chemical with limited publicly available data. Therefore, the information provided below is based on the general properties of structurally related compounds, such as chlorobenzenes and aromatic ethers. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier and perform a thorough risk assessment before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[1] Store the compound away from direct sunlight, heat, and sources of ignition.[1]
Q2: What materials are incompatible with this compound?
A2: Avoid contact with strong oxidizing agents, as these can lead to vigorous reactions.[1] It is also advisable to store it separately from strong acids and bases, as aromatic ethers can undergo cleavage under harsh acidic conditions.[1][2]
Q3: What are the potential degradation pathways for this compound?
A3: While specific data is unavailable, degradation could potentially occur through two main pathways based on its structure:
-
Ether Cleavage: Under strong acidic conditions and elevated temperatures, the ether bond can be cleaved.[1][2]
-
Reactions on the Aromatic Ring: The chloro-substituted benzene ring can undergo various electrophilic aromatic substitution reactions.[3][4][5][6]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: Standard laboratory PPE is required. This includes chemical safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of the compound should be performed in a well-ventilated fume hood.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Side Products in Reaction | Contamination of starting material. | Verify the purity of your this compound using techniques like NMR or GC-MS before use. |
| Reaction with atmospheric moisture or oxygen. | Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Degradation of the compound. | If the compound has been stored for an extended period or under improper conditions, consider re-purification or using a fresh batch. | |
| Low Reaction Yield | Incomplete reaction. | Monitor the reaction progress using TLC or another appropriate analytical method. Consider extending the reaction time or adjusting the temperature if necessary. |
| Sub-optimal reaction conditions. | Based on the reactivity of aromatic ethers and chlorobenzenes, ensure your chosen reagents and catalysts are appropriate for the desired transformation. The ether group is an activating group for electrophilic aromatic substitution, directing to the ortho and para positions.[3] | |
| Inconsistent Experimental Results | Variability in reagent quality. | Use reagents from the same batch for a series of experiments to minimize variability. |
| Changes in ambient lab conditions (temperature, humidity). | Document and control environmental parameters as much as possible during your experiments. |
Experimental Protocols
General Protocol for Electrophilic Aromatic Substitution (Example: Nitration)
This is a generalized protocol and must be adapted and optimized for your specific experimental goals.
Materials:
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This compound
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
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Dichloromethane (anhydrous)
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Sodium bicarbonate solution (saturated)
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Magnesium sulfate (anhydrous)
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Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel while stirring. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by carefully pouring the mixture over ice.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography.
Visualizations
Logical Relationship for Storage and Handling
References
Technical Support Center: Purification of 2-Chlorophenol Product Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-chlorophenol from their product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 2-chlorophenol?
A1: The primary methods for removing unreacted 2-chlorophenol from a product mixture include adsorption, chromatography, solvent extraction, distillation, and membrane filtration. The choice of method depends on factors such as the concentration of 2-chlorophenol, the desired purity of the final product, the chemical properties of the product, and the scale of the experiment.
Q2: How do I choose the best adsorbent for my application?
A2: The selection of an adsorbent depends on the specific requirements of your experiment. Activated carbon is a versatile and widely used adsorbent with a high capacity for many organic compounds.[1][2] For enhanced performance, consider the adsorbent's pore size, surface area, and surface chemistry. The efficiency of different adsorbents can be compared using parameters like adsorption capacity and removal percentage under specific experimental conditions.
Q3: Can I regenerate and reuse the adsorbent?
A3: Yes, many adsorbents, particularly granular activated carbon, can be regenerated and reused, which is cost-effective and environmentally friendly.[3] Common regeneration methods include thermal regeneration, chemical regeneration, and biological regeneration.[3] However, some loss in adsorption capacity with each cycle is expected.[3]
Q4: What are the key parameters to optimize in liquid chromatography for 2-chlorophenol separation?
A4: For successful separation of 2-chlorophenol using High-Performance Liquid Chromatography (HPLC), critical parameters to optimize include the choice of the stationary phase (e.g., C18 column), the composition of the mobile phase (e.g., acetonitrile and water mixtures), the pH of the mobile phase, and the detector wavelength (typically around 273-280 nm).[4][5][6]
Q5: How can I avoid emulsion formation during solvent extraction?
A5: Emulsion formation is a common issue in liquid-liquid extraction.[7][8] To prevent or break emulsions, you can try the following:
-
Avoid vigorous shaking; gentle inversions are often sufficient.
-
Add a saturated brine solution to increase the ionic strength of the aqueous phase.[8]
-
Allow the mixture to stand for a longer period.[8]
-
Use a different organic solvent.
-
Centrifugation can also be effective in breaking stable emulsions.
Troubleshooting Guides
Adsorption Method
| Problem | Possible Cause | Solution |
| Low removal efficiency of 2-chlorophenol | Incorrect pH of the solution. Acidic pH is generally more favorable for 2-chlorophenol adsorption.[9][10][11] | Adjust the pH of the solution to the optimal range for the chosen adsorbent (typically acidic). |
| Insufficient adsorbent dosage. | Increase the amount of adsorbent used in the experiment. | |
| Short contact time. Equilibrium may not have been reached.[9] | Increase the agitation time to ensure equilibrium is achieved. | |
| Inappropriate adsorbent selection. | Test different adsorbents with varying surface areas and pore structures. | |
| Adsorbent regeneration is ineffective | Strong chemisorption of 2-chlorophenol onto the adsorbent.[9] | Try a different regeneration method. For example, if chemical regeneration is failing, consider thermal regeneration.[12][13] |
| Incomplete desorption of the adsorbate. | Optimize the regeneration conditions (e.g., temperature, solvent, time). | |
| Pore blockage or damage to the adsorbent during regeneration.[3] | Use milder regeneration conditions or a different regeneration technique. |
Liquid Chromatography (HPLC) Method
| Problem | Possible Cause | Solution |
| Poor peak resolution | Inappropriate mobile phase composition.[14] | Optimize the mobile phase by varying the solvent ratio (e.g., acetonitrile/water) or by using gradient elution.[15] |
| Incorrect column selection. | Use a column with a different stationary phase or a longer column for better separation. | |
| Flow rate is too high. | Reduce the flow rate to allow for better separation. | |
| Peak tailing or fronting | Column overloading.[14] | Dilute the sample before injection. |
| Presence of active sites on the stationary phase. | Use a mobile phase additive (e.g., a small amount of acid or base) to block active sites. | |
| Column degradation. | Replace the column with a new one. | |
| Baseline noise or drift | Air bubbles in the system. | Degas the mobile phase before use. |
| Contaminated mobile phase or column.[14] | Use fresh, high-purity solvents and flush the column. | |
| Detector lamp is failing. | Replace the detector lamp. |
Solvent Extraction Method
| Problem | Possible Cause | Solution |
| Low extraction efficiency | Incorrect pH of the aqueous phase. The distribution of 2-chlorophenol between the two phases is pH-dependent. | Adjust the pH of the aqueous phase to optimize the partitioning of 2-chlorophenol into the organic solvent. |
| Inappropriate solvent selection.[7] | Choose a solvent in which 2-chlorophenol has a high partition coefficient. | |
| Insufficient mixing or contact time. | Ensure thorough mixing of the two phases for an adequate amount of time to reach equilibrium. | |
| Stable emulsion formation | Vigorous shaking.[7] | Use gentle inversions instead of vigorous shaking. |
| High concentration of surfactants or other emulsifying agents in the mixture. | Add a salt (e.g., NaCl) to the aqueous phase to break the emulsion.[8] Consider centrifugation. | |
| The organic solvent is partially miscible with water. | Use a more non-polar organic solvent. |
Data Presentation
Table 1: Comparison of Adsorption Capacities of Various Adsorbents for 2-Chlorophenol.
| Adsorbent | pH | Temperature (°C) | Initial Concentration (mg/L) | Adsorption Capacity (mg/g) | Reference |
| Walnut Shell Activated Carbon | 6-10 | 30-50 | 50-150 | Not specified | [16] |
| Coir Pith Carbon | Acidic | Not specified | 10-40 | Not specified | [9] |
| Rice Straw Activated Carbon | 8 | 30 | Not specified | Not specified | [4] |
| Bagasse | <6 | Room Temp | 5 | 13.9% removal | [10][11] |
| Zeolite with CTAB | Not specified | Not specified | Not specified | ~8 times higher than two-step process | [17] |
Experimental Protocols
Adsorption of 2-Chlorophenol using Activated Carbon
Objective: To determine the adsorption capacity of activated carbon for the removal of 2-chlorophenol from an aqueous solution.
Materials:
-
2-chlorophenol stock solution (e.g., 1000 mg/L)
-
Activated carbon (granular or powdered)
-
Hydrochloric acid (0.1 M) and Sodium hydroxide (0.1 M) for pH adjustment
-
Conical flasks (250 mL)
-
Orbital shaker
-
UV-Vis Spectrophotometer
-
Filter paper and funnel
Procedure:
-
Prepare a series of 2-chlorophenol solutions of varying initial concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.
-
Take a fixed volume (e.g., 100 mL) of each solution in separate conical flasks.
-
Adjust the pH of each solution to the desired value (e.g., pH 6) using 0.1 M HCl or 0.1 M NaOH.
-
Add a pre-weighed amount of activated carbon (e.g., 0.1 g) to each flask.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a specified period (e.g., 3 hours) to reach equilibrium.[10]
-
After agitation, filter the solutions to separate the activated carbon.
-
Analyze the filtrate for the final concentration of 2-chlorophenol using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 273 nm).[4][16]
-
Calculate the amount of 2-chlorophenol adsorbed per unit mass of activated carbon (q_e) using the following equation: q_e = (C_0 - C_e) * V / m where:
-
q_e is the adsorption capacity at equilibrium (mg/g)
-
C_0 is the initial concentration of 2-chlorophenol (mg/L)
-
C_e is the equilibrium concentration of 2-chlorophenol (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
HPLC Separation of 2-Chlorophenol
Objective: To separate and quantify 2-chlorophenol in a mixture using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Acetic acid (or other suitable buffer components)
-
2-chlorophenol standard solution
-
Sample mixture containing 2-chlorophenol
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of water, acetonitrile, and acetic acid in a ratio of 70:30:1 (v/v/v).[6] Degas the mobile phase using an ultrasonic bath or an online degasser.
-
Instrument Setup:
-
Standard and Sample Preparation:
-
Prepare a series of standard solutions of 2-chlorophenol of known concentrations.
-
Filter the sample mixture through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Analysis:
-
Inject a fixed volume (e.g., 10 µL) of each standard solution and the sample solution into the HPLC system.
-
Record the chromatograms and the retention time and peak area of 2-chlorophenol.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of the 2-chlorophenol standards against their concentrations.
-
Determine the concentration of 2-chlorophenol in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Experimental workflow for the removal of 2-chlorophenol by adsorption.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Activated Carbon Regeneration: Top 3 Methods & Benefits [allcarbontech.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. app.utu.ac.in [app.utu.ac.in]
- 7. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 8. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 9. Adsorptive removal of 2-chlorophenol by low-cost coir pith carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. banglajol.info [banglajol.info]
- 11. Use of bagasse to remove 2-chlorophenol in aqueous system | Journal of the Asiatic Society of Bangladesh, Science [banglajol.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. microbiozindia.com [microbiozindia.com]
- 15. scribd.com [scribd.com]
- 16. heaig.org [heaig.org]
- 17. Mechanism and performance for adsorption of 2-chlorophenol onto zeolite with surfactant by one-step process from aqueous phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in the scale-up of 1-Chloro-2-(2-methylpropoxy)benzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up of 1-Chloro-2-(2-methylpropoxy)benzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it is the reaction between the sodium salt of 2-chlorophenol (sodium 2-chlorophenoxide) and an isobutyl halide (e.g., isobutyl bromide or isobutyl chloride). The reaction proceeds via an SN2 mechanism.[1][2][3]
Q2: What are the main competing side reactions to be aware of during the synthesis?
The primary side reaction of concern is the base-catalyzed elimination (E2) of the alkylating agent (isobutyl halide), which leads to the formation of isobutylene gas. This is particularly relevant when using sterically hindered alkyl halides.[1][4][5][6] Another potential side reaction is the C-alkylation of the phenoxide, where the isobutyl group attaches to the benzene ring instead of the oxygen atom. However, O-alkylation is generally favored.
Q3: Which base is recommended for the deprotonation of 2-chlorophenol?
For the synthesis of aryl ethers, common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[7] Sodium hydride (NaH) can also be used to generate the alkoxide.[6] The choice of base can influence the reaction rate and selectivity. For industrial-scale synthesis, the use of milder bases like K₂CO₃ in a polar aprotic solvent is often preferred to minimize side reactions.[7]
Q4: What is the role of a phase transfer catalyst (PTC) and is it necessary?
A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be beneficial, especially in large-scale reactions.[1] It facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent is present, thereby increasing the reaction rate. While not always strictly necessary, a PTC can improve efficiency and allow for the use of milder reaction conditions.
Q5: What are the recommended solvents for this synthesis?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate SN2 reactions.[3] Common choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. The choice of solvent can impact the solubility of the reactants and the reaction temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction: Insufficient reaction time or temperature. - E2 Elimination: Reaction temperature is too high, or a very strong, sterically hindered base is used. The use of a secondary alkyl halide (isobutyl halide) increases the likelihood of elimination.[1][6][8] - Poor quality of reagents: Degradation of the alkylating agent or presence of moisture. | - Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. - Gradually increase the reaction temperature, but avoid excessive heat. - Consider using a milder base (e.g., K₂CO₃) in combination with a phase transfer catalyst. - Ensure all reagents are pure and anhydrous. |
| Formation of Significant Amounts of Isobutylene | - The primary cause is the E2 elimination side reaction, which is competitive with the desired SN2 reaction.[1][6] This is promoted by high temperatures and strong, bulky bases. | - Lower the reaction temperature. - Use a less sterically hindered base. - Consider using an alkylating agent with a better leaving group (e.g., isobutyl iodide or tosylate) to favor the SN2 pathway. |
| Presence of Unreacted 2-Chlorophenol | - Insufficient base: The amount of base used was not enough to fully deprotonate the 2-chlorophenol. - Inefficient mixing: Poor agitation in a large-scale reactor can lead to localized areas of low reagent concentration. | - Use a slight excess of the base (e.g., 1.1-1.2 equivalents). - Ensure efficient stirring throughout the reaction. |
| Difficulties in Product Purification | - Formation of byproducts with similar boiling points: C-alkylated products or other isomers may be difficult to separate by distillation. - Emulsion formation during workup: This can complicate the separation of aqueous and organic layers. | - Optimize reaction conditions to minimize byproduct formation. - Employ fractional distillation under reduced pressure for purification. - During workup, the addition of brine can help to break emulsions. |
| Exothermic Reaction Leading to Poor Control | - The Williamson ether synthesis can be exothermic, especially on a large scale. Uncontrolled exotherms can lead to increased side reactions and safety hazards. | - Implement controlled, gradual addition of the alkylating agent to the reaction mixture. - Ensure the reactor has adequate cooling capacity. - Consider performing a reaction calorimetry study to understand the heat flow of the reaction during scale-up. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
Materials:
-
2-Chlorophenol
-
Isobutyl bromide
-
Potassium carbonate (anhydrous)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-chlorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq) and tetrabutylammonium bromide (0.1 eq).
-
Heat the mixture to 80-90 °C.
-
Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture over 30 minutes.
-
Maintain the reaction at 80-90 °C and monitor its progress by TLC or GC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with 1 M NaOH solution to remove any unreacted 2-chlorophenol, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Quantitative Data Summary
The following table summarizes the expected impact of varying reaction parameters on the yield and purity of this compound. This data is illustrative and based on general principles of the Williamson ether synthesis.
| Parameter | Condition A | Condition B | Expected Outcome |
| Base | NaOH | K₂CO₃ | K₂CO₃ may lead to a cleaner reaction with fewer elimination byproducts, though the reaction rate might be slower. |
| Temperature | 80 °C | 120 °C | Higher temperatures will increase the reaction rate but may also significantly increase the amount of isobutylene byproduct. |
| Catalyst | None | TBAB (0.1 eq) | The addition of a phase transfer catalyst is expected to increase the reaction rate and potentially allow for lower reaction temperatures, improving the overall yield and purity. |
| Solvent | Toluene | DMF | DMF, as a polar aprotic solvent, is expected to result in a faster reaction rate compared to a non-polar solvent like toluene. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Pathway and Side Reactions
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. m.youtube.com [m.youtube.com]
- 5. NEET UG : Williamson ether synthesis [unacademy.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Yield and cost analysis of different synthetic routes to 1-Chloro-2-(2-methylpropoxy)benzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis, Yield, and Cost
The synthesis of aryl ethers is a fundamental transformation in organic chemistry, crucial for the construction of a wide array of pharmaceuticals, agrochemicals, and functional materials. Among these, 1-Chloro-2-(2-methylpropoxy)benzene serves as a valuable intermediate. This guide provides a comparative analysis of three prominent synthetic routes to this target molecule: the traditional Williamson ether synthesis, the modern Buchwald-Hartwig etherification, and the classical Ullmann condensation. The evaluation focuses on reaction yield, overall cost, and practical considerations for laboratory and potential scale-up applications.
At a Glance: Comparison of Synthetic Routes
| Metric | Williamson Ether Synthesis | Buchwald-Hartwig Etherification | Ullmann Condensation |
| Estimated Yield | 60-75% | 85-95% | 70-85% |
| Relative Cost | Low | High | Moderate |
| Reaction Conditions | Moderate to Harsh | Mild | Harsh |
| Substrate Scope | Limited by steric hindrance | Broad | Moderate |
| Catalyst | None (base-mediated) | Palladium-based | Copper-based |
| Key Advantages | Low cost, simple procedure | High yield, mild conditions, broad scope | Moderate cost, well-established |
| Key Disadvantages | Moderate yield, potential for side reactions | High cost of catalyst and ligand | High temperatures, long reaction times |
Experimental Protocols
Route 1: Williamson Ether Synthesis
This classical method involves the reaction of a phenoxide with an alkyl halide. For the synthesis of this compound, this entails the reaction of 2-chlorophenol with isobutyl bromide in the presence of a base.
Reaction:
Detailed Protocol:
-
To a stirred solution of 2-chlorophenol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium 2-chlorophenoxide.
-
Add isobutyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route 2: Buchwald-Hartwig Etherification
This modern palladium-catalyzed cross-coupling reaction provides a highly efficient method for the formation of carbon-oxygen bonds under mild conditions. The synthesis of this compound would involve the coupling of 2-chlorophenol with isobutanol.
Reaction:
Detailed Protocol:
-
To an oven-dried Schlenk tube, add a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 2-chlorophenol (1.0 eq.) and isobutanol (1.5 eq.) followed by a dry, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 3: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. For the target molecule, this involves the reaction of 2-chlorophenol with isobutanol in the presence of a copper catalyst and a base at high temperatures.
Reaction:
Detailed Protocol:
-
In a round-bottom flask, combine 2-chlorophenol (1.0 eq.), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add isobutanol (as both reactant and solvent) in excess.
-
Heat the reaction mixture to reflux (around 180-200 °C) under an inert atmosphere.
-
Monitor the reaction for 24-48 hours by TLC.
-
After completion, cool the mixture and remove the excess isobutanol under reduced pressure.
-
Treat the residue with aqueous ammonia to remove the copper catalyst, followed by extraction with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Cost Analysis
The following table provides an estimated cost breakdown for the synthesis of this compound on a laboratory scale (assuming a 10 mmol scale of the limiting reagent). Prices are based on current catalog prices from major chemical suppliers and may vary.
| Reagent/Catalyst | Williamson Ether Synthesis | Buchwald-Hartwig Etherification | Ullmann Condensation |
| 2-Chlorophenol | ~$1.50 | ~$1.50 | ~$1.50 |
| Isobutyl Bromide | ~$2.00 | - | - |
| Isobutanol | - | ~$0.50 | ~$1.00 (excess) |
| Sodium Hydride (60% in oil) | ~$1.00 | - | - |
| Cesium Carbonate | - | ~$15.00 | - |
| Potassium Carbonate | - | - | ~$0.50 |
| Palladium(II) Acetate | - | ~$25.00 | - |
| XPhos Ligand | - | ~$50.00 | - |
| Copper(I) Iodide | - | - | ~$2.00 |
| 1,10-Phenanthroline | - | - | ~$3.00 |
| Solvents & Workup | ~$5.00 | ~$7.00 | ~$8.00 |
| Estimated Total Cost | ~$9.50 | ~$99.00 | ~$16.00 |
Visualization of Synthetic Pathways
Spectroscopic Data Validation of Synthesized 1-Chloro-2-(2-methylpropoxy)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the predicted spectroscopic data for the novel compound 1-Chloro-2-(2-methylpropoxy)benzene against experimentally determined data for structurally similar compounds. Due to the absence of published experimental spectra for the target compound, this document serves as a predictive guide for researchers aiming to synthesize and validate this molecule. It includes a detailed synthesis protocol, predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, alongside experimental data for analogous compounds to aid in the confirmation of successful synthesis.
Data Presentation
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and mass spectrometry, and by analogy with the experimental data of similar compounds.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration |
| H-6 | 7.35 | d | 1H |
| H-4 | 7.20 | t | 1H |
| H-3 | 6.95 | d | 1H |
| H-5 | 6.90 | t | 1H |
| O-CH ₂ | 3.85 | d | 2H |
| CH | 2.10 | m | 1H |
| CH ₃ | 1.05 | d | 6H |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) |
| C-2 (C-O) | 155.0 |
| C-1 (C-Cl) | 128.0 |
| C-4 | 127.5 |
| C-6 | 122.0 |
| C-5 | 114.0 |
| C-3 | 113.0 |
| O-C H₂ | 75.0 |
| C H | 28.0 |
| C H₃ | 19.0 |
| Mass Spectrometry (Predicted) | m/z | Fragmentation |
| Molecular Ion [M]⁺ | 184/186 | Presence of ³⁵Cl and ³⁷Cl isotopes |
| Base Peak | 128/130 | Loss of isobutylene |
| Other Fragments | 57 | Isobutyl cation |
| 41 | Allyl cation from isobutyl group |
Comparative Experimental Data of Analogous Compounds
The following tables provide a comparison of the predicted data for this compound with the available experimental data for structurally related compounds. This comparison can aid in the validation of the synthesized product.
¹H NMR Data of Analogous Compounds (Experimental)
| Compound | Ar-H (ppm) | O-CH₂ (ppm) | Other (ppm) |
| 1-Chloro-2-propoxybenzene | 6.8-7.4 | 3.9 (t) | 1.8 (sext), 1.0 (t) |
| 1-Chloro-2-isopropoxybenzene | 6.8-7.3 | - | 4.5 (sept), 1.3 (d) |
¹³C NMR Data of Analogous Compounds (Experimental)
| Compound | Ar-C (ppm) | O-C (ppm) | Other (ppm) |
| 1-Chloro-2-propoxybenzene | 114-155 | 70.0 | 22.5, 10.5 |
| 1-Chloro-2-isopropoxybenzene | 115-154 | 71.5 | 22.0 |
Mass Spectrometry Data of Analogous Compounds (Experimental)
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragments (m/z) |
| 1-Chloro-2-propoxybenzene | 170/172 | 128/130 | 43 |
| 1-Chloro-2-isopropoxybenzene | 170/172 | 128/130 | 43 |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol outlines the synthesis of the target compound from 2-chlorophenol and 1-bromo-2-methylpropane (isobutyl bromide).
Materials:
-
2-Chlorophenol
-
1-Bromo-2-methylpropane (Isobutyl bromide)
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-chlorophenol in DMF.
-
Add powdered sodium hydroxide to the solution and stir for 30 minutes at room temperature to form the sodium phenoxide.
-
To the resulting mixture, add 1-bromo-2-methylpropane dropwise.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.
-
Procedure: Dissolve a small sample of the purified product in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry:
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Procedure: Introduce a small amount of the purified product into the mass spectrometer. Acquire the mass spectrum in the appropriate mass range.
Visualizations
Caption: Williamson ether synthesis workflow for this compound.
Caption: Logical workflow for the spectroscopic validation of the synthesized product.
A Comparative Guide to the Reactivity of 1-Chloro-2-(2-methylpropoxy)benzene and Other Haloalkoxybenzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-Chloro-2-(2-methylpropoxy)benzene against its fluoro, bromo, and iodo analogs in key organic reactions. The information presented is curated from established chemical principles and supported by experimental data from scientific literature.
Introduction
Haloalkoxybenzenes are pivotal structural motifs in medicinal chemistry and materials science. The nature of the halogen and alkoxy substituents profoundly influences the molecule's reactivity, particularly in cross-coupling and nucleophilic substitution reactions. This guide focuses on comparing the reactivity of this compound with its corresponding fluoro, bromo, and iodo derivatives. The primary reactions discussed are Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).
General Reactivity Principles
The reactivity of haloalkoxybenzenes is dictated by the nature of the carbon-halogen bond and the electronic effects of the substituents on the aromatic ring. In general, for palladium-catalyzed cross-coupling reactions, the reactivity trend for the halogen leaving group is I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energy. Conversely, for nucleophilic aromatic substitution (SNAr) reactions on activated aromatic rings, the trend is often reversed: F > Cl > Br > I, which is attributed to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.
Comparative Reactivity Data
Table 1: Relative Reactivity of 1-Halo-2-(2-methylpropoxy)benzene in Common C-C and C-N Bond Forming Reactions
| Reaction Type | Reactivity Order | Rationale |
| Suzuki-Miyaura Coupling | I > Br > Cl > F | Decreasing C-X bond strength facilitates oxidative addition to the Pd(0) catalyst. |
| Buchwald-Hartwig Amination | I > Br > Cl > F | Similar to Suzuki-Miyaura, the rate-determining step is often the oxidative addition. |
| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | The high electronegativity of fluorine stabilizes the negative charge in the Meisenheimer intermediate. This is most pronounced with electron-withdrawing groups on the ring. |
Table 2: Representative Yields for Cross-Coupling and SNAr Reactions of Analogous Haloarenes
| Aryl Halide (Ar-X) | Reaction | Nucleophile/Electrophile | Catalyst/Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~95 |
| 4-Chloroanisole | Suzuki-Miyaura | Phenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | Dioxane | 100 | ~90 |
| 4-Iodoanisole | Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP / NaOt-Bu | Toluene | 100 | ~98 |
| 4-Chloroanisole | Buchwald-Hartwig | Aniline | Pd(OAc)₂ / RuPhos / K₃PO₄ | t-BuOH | 110 | ~85 |
| 1-Fluoro-4-nitrobenzene | SNAr | Sodium Methoxide | - | Methanol | 25 | High |
| 1-Chloro-4-nitrobenzene | SNAr | Sodium Methoxide | - | Methanol | 25 | Moderate |
Note: The yields presented are for analogous compounds and serve as a general guide to the expected reactivity trends.
Experimental Protocols
The following are detailed experimental protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution, adapted from established literature procedures that can be applied to haloalkoxybenzenes.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of 2-(2-methylpropoxy)biphenyl from 1-Bromo-2-(2-methylpropoxy)benzene.
Materials:
-
1-Bromo-2-(2-methylpropoxy)benzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 1-Bromo-2-(2-methylpropoxy)benzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Reaction: Synthesis of N-phenyl-2-(2-methylpropoxy)aniline from this compound.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
XPhos (0.03 mmol)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add toluene, followed by this compound and aniline.
-
Seal the tube, remove from the glovebox, and heat the mixture at 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
Reaction: Synthesis of 1-Methoxy-2-(2-methylpropoxy)benzene from 1-Fluoro-2-(2-methylpropoxy)benzene (hypothetical, assuming activation).
Note: SNAr reactions on unactivated haloalkoxybenzenes are generally difficult. This protocol is representative for an activated substrate.
Materials:
-
1-Fluoro-2-(2-methylpropoxy)-4-nitrobenzene (1.0 mmol)
-
Sodium methoxide (1.2 mmol)
-
Methanol (10 mL)
Procedure:
-
Dissolve 1-Fluoro-2-(2-methylpropoxy)-4-nitrobenzene in methanol in a round-bottom flask.
-
Add sodium methoxide to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, neutralize the reaction with a dilute acid (e.g., 1 M HCl).
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles and reaction mechanisms discussed.
Catalytic Cycle for Suzuki-Miyaura Coupling
Catalytic Cycle for Buchwald-Hartwig Amination
Mechanism of Nucleophilic Aromatic Substitution
A Comparative Guide to the Synthesis and Properties of 1-Chloro-2-(2-methylpropoxy)benzene Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis, physicochemical properties, and biological activities of structural analogs of 1-Chloro-2-(2-methylpropoxy)benzene. The information is compiled from various studies on related chloro-alkoxybenzene and diphenyl ether derivatives, offering insights into their potential applications and structure-activity relationships.
Synthesis of Structural Analogs
The primary method for synthesizing 1-chloro-2-alkoxybenzene analogs is the Williamson ether synthesis. This well-established S(_N)2 reaction involves the reaction of a substituted phenoxide with an alkyl halide. Specifically, for the synthesis of analogs of this compound, this would involve the reaction of 2-chlorophenol with various alkyl halides in the presence of a base.
A general synthetic scheme is presented below:
Caption: General workflow for the synthesis of 1-chloro-2-alkoxybenzene analogs.
Experimental Protocol: Synthesis of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives
A relevant experimental protocol for a similar class of compounds, 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, has been reported.[1] This procedure can be adapted for the synthesis of various 1-chloro-2-alkoxybenzene analogs.
Materials:
-
5-chloro-2-hydroxy-N-phenylbenzamide
-
Appropriate chloro-substituted acid ethyl ester (e.g., ethyl chloroacetate, ethyl 2-chloropropionate)
-
Anhydrous potassium carbonate (K(_2)CO(_3))
-
Ethyl methyl ketone (solvent)
Procedure:
-
A mixture of 5-chloro-2-hydroxy-N-phenylbenzamide (0.010 mol) and anhydrous K(_2)CO(_3) (0.010 mol) is refluxed in 50 mL of ethyl methyl ketone.
-
The corresponding chloro-substituted acid ethyl ester (0.010 mol) is added dropwise to the mixture. The optimal molar ratio of amide:ester:K(_2)CO(_3) is 1:1:1.
-
The reaction mixture is stirred and heated on a steam bath for 5 hours.
-
After cooling to room temperature, the mixture is poured into water and shaken intensively.
-
The organic phase is separated and dried over anhydrous magnesium sulfate (MgSO(_4)).
-
After filtration and evaporation of the solvent under vacuum, the resulting ester is crystallized from ethanol.[1]
Physicochemical and Spectral Data Comparison
The following table summarizes the physicochemical and spectral data for a selection of synthesized 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, which serve as representative analogs.[1]
| Compound | R Group | Yield (%) | M.p. (°C) | IR (KBr, cm
| ¹H-NMR (DMSO-d₆, δ/ppm) -O-CH₂- |
| 4 | -CH₂COOC₂H₅ | 78 | 150 | 1759, 1645 | 4.97 (s) |
| 5 | -CH(CH₃)COOC₂H₅ | 82 | 142 | 1745, 1648 | - |
| 6 | -(CH₂)₃COOC₂H₅ | 75 | 118 | 1732, 1646 | - |
Biological Activity and Structure-Activity Relationship
Analogs of 1-chloro-2-alkoxybenzene, particularly those with a diphenyl ether scaffold, have shown significant biological activity, most notably as herbicides.
Herbicidal Activity and Protoporphyrinogen Oxidase (PPO) Inhibition
Many commercial herbicides are diphenyl ether derivatives that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[2][3][4] PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[4] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Caption: Mechanism of action of diphenyl ether herbicides via PPO inhibition.
Studies on novel diphenyl ether derivatives have shown that the presence of a trifluoromethyl group tends to increase herbicidal activity.[4] For example, compound G4 from one study exhibited a half-maximal inhibitory concentration (IC(_50)) of 0.0468 µmol/L against PPO, which was approximately three times better than the commercial herbicide oxyfluorfen.[4] Molecular docking studies suggest that these compounds can form π–π stacking interactions and hydrogen bonds with key amino acid residues in the active site of the PPO enzyme, such as PHE-392 and ARG-98.[4]
Another study on diphenyl ether derivatives containing unsaturated carboxylates identified 4-ethoxy-4-oxobutenyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate (5b ) as a promising candidate with a high PPO inhibition effect (pI(_50) = 6.64) and good herbicidal activity against broadleaf weeds.[5]
Antimicrobial and Cytotoxic Activity
While the primary focus of many studies on related compounds has been on herbicidal activity, some research points towards potential antimicrobial and cytotoxic effects. For instance, N-chloro-alkoxy-s-triazine derivatives have demonstrated potent antimicrobial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6]
Furthermore, studies on stilbene derivatives have shown that structural modifications can significantly impact cytotoxicity.[7][8] For example, the cis-TMS stilbene derivative was found to be approximately 250-fold more cytotoxic than its amino and ester analogs in CHO-K1 and HepG2 cell lines.[7][8] This highlights the critical role that stereochemistry and functional group modifications play in the biological activity of small molecules.
The table below presents a comparison of the biological activities of representative analog structures from the literature.
| Compound Class | Representative Compound/Analog | Biological Activity | Key Findings |
| Diphenyl Ether with Unsaturated Carboxylate | 4-ethoxy-4-oxobutenyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate (5b ) | Herbicidal (PPO inhibitor) | pI(_50) = 6.64; effective against broadleaf weeds.[5] |
| Diphenyl Ether with Five-Membered Heterocycle | Compound G4 | Herbicidal (PPO inhibitor) | IC(_50) = 0.0468 µmol/L; good safety for several crops.[4] |
| N-Chloro-alkoxy-s-triazine | Dichloro derivatized s-triazine | Antimicrobial | Broad-spectrum activity against S. aureus and E. coli.[6] |
| Flavonoid Derivative | 6-chloro-8-nitroflavone | Antimicrobial | Potent inhibitory activity against pathogenic bacteria.[9] |
| Stilbene Derivative | cis-TMS | Cytotoxic | Highly cytotoxic and genotoxic in CHO-K1 and HepG2 cell lines.[7][8] |
Conclusion
The structural analogs of this compound represent a versatile class of compounds with potential applications in agrochemicals and pharmaceuticals. The Williamson ether synthesis provides a reliable method for their preparation, allowing for the introduction of diverse alkoxy side chains. Structure-activity relationship studies, particularly within the diphenyl ether class, have demonstrated that modifications to the alkoxy group and substitutions on the phenyl rings can significantly influence their herbicidal activity, primarily through the inhibition of the PPO enzyme. Further investigation into the antimicrobial and cytotoxic properties of these analogs could unveil new therapeutic leads. The data presented in this guide serves as a valuable resource for researchers engaged in the design and development of novel bioactive molecules based on the 1-chloro-2-alkoxybenzene scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 1-Chloro-2-(2-methylpropoxy)benzene: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex structures often require the enhanced resolution and connectivity insights offered by two-dimensional (2D) NMR techniques. This guide provides a comparative overview of three essential 2D NMR experiments—Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural confirmation of 1-Chloro-2-(2-methylpropoxy)benzene. We present detailed experimental protocols and illustrative data to demonstrate the power of these techniques in modern structural analysis.
Hypothetical ¹H and ¹³C NMR Data for this compound
To illustrate the application of 2D NMR in confirming the structure of this compound, we will use a set of hypothetical ¹H and ¹³C NMR chemical shifts. These values are predicted based on the known effects of substituents on benzene rings and alkoxy groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
| 1 | C | - | ~155 | - | - |
| 2 | C | - | ~128 | - | - |
| 3 | H | ~7.25 | ~129 | d | 1H |
| 4 | H | ~6.95 | ~122 | t | 1H |
| 5 | H | ~7.15 | ~127 | t | 1H |
| 6 | H | ~6.90 | ~115 | d | 1H |
| 1' | CH₂ | ~3.80 | ~75 | d | 2H |
| 2' | CH | ~2.10 | ~28 | m | 1H |
| 3' | CH₃ | ~1.05 | ~19 | d | 6H |
2D NMR Techniques for Structural Elucidation
Correlation SpectroscopY (COSY)
The COSY experiment is a homonuclear technique that reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds.[1][2] In a COSY spectrum, both the horizontal and vertical axes represent the ¹H chemical shift range. Diagonal peaks correspond to the 1D ¹H spectrum, while the crucial information is contained in the off-diagonal cross-peaks, which connect protons that are scalar-coupled.[1][2]
Application to this compound:
A COSY spectrum would be instrumental in confirming the connectivity within the aromatic and the 2-methylpropoxy fragments.
-
Aromatic Region: Cross-peaks would be observed between H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming their adjacent positions on the benzene ring.
-
Aliphatic Region: A cross-peak between the methylene protons (H-1') and the methine proton (H-2') would be expected. Additionally, a correlation between the methine proton (H-2') and the methyl protons (H-3') would confirm the isobutyl group structure.
Table 2: Expected COSY Correlations
| Proton 1 | Proton 2 | Expected Correlation |
| H-3 | H-4 | Yes |
| H-4 | H-5 | Yes |
| H-5 | H-6 | Yes |
| H-1' | H-2' | Yes |
| H-2' | H-3' | Yes |
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment is a heteronuclear correlation technique that identifies direct, one-bond correlations between protons and the carbons to which they are attached.[2][3][4] This is a proton-detected experiment, which offers high sensitivity.[2][3] The resulting 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups based on the phase of the cross-peak.[4][5]
Application to this compound:
An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal.
-
Aromatic Correlations: Cross-peaks would connect H-3 to C-3, H-4 to C-4, H-5 to C-5, and H-6 to C-6.
-
Aliphatic Correlations: A cross-peak would be observed between the methylene protons (H-1') and the C-1' carbon. The methine proton (H-2') would show a correlation to C-2', and the methyl protons (H-3') would correlate to C-3'.
Table 3: Expected HSQC Correlations
| Proton | Carbon | Expected Correlation |
| H-3 | C-3 | Yes |
| H-4 | C-4 | Yes |
| H-5 | C-5 | Yes |
| H-6 | C-6 | Yes |
| H-1' | C-1' | Yes |
| H-2' | C-2' | Yes |
| H-3' | C-3' | Yes |
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is another powerful heteronuclear technique that reveals longer-range correlations between protons and carbons, typically over two to four bonds.[2][4][6] Unlike HSQC, direct one-bond correlations are usually suppressed in an HMBC spectrum.[4][5] This experiment is crucial for piecing together different molecular fragments and identifying quaternary carbons.
Application to this compound:
The HMBC spectrum provides the final and most definitive evidence for the overall structure by connecting the different spin systems.
-
Connecting the Fragments: A key correlation would be a three-bond coupling from the methylene protons (H-1') of the 2-methylpropoxy group to the oxygen-bearing aromatic carbon (C-2). This would unambiguously confirm the ether linkage.
-
Aromatic Assignments: Long-range correlations from the aromatic protons to neighboring carbons would further confirm their positions relative to the substituents. For example, H-6 would show a correlation to C-2 and C-4.
-
Aliphatic Connectivity: Correlations within the 2-methylpropoxy group, such as from the methyl protons (H-3') to the methine carbon (C-2') and the methylene carbon (C-1'), would further solidify its structure.
Table 4: Key Expected HMBC Correlations
| Proton | Correlating Carbon(s) | Number of Bonds |
| H-1' | C-2, C-2' | 3, 2 |
| H-3' | C-1', C-2' | 3, 2 |
| H-6 | C-2, C-4 | 2, 3 |
| H-3 | C-1, C-5 | 2, 3 |
Experimental Protocols
The following are generalized experimental protocols for acquiring 2D NMR data. Specific parameters may need to be optimized based on the spectrometer and sample concentration.
COSY Experiment Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in a standard 5 mm NMR tube.
-
Initial Setup: Lock and shim the sample on the spectrometer.[7] Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.[7]
-
Parameter Setup: Load a standard gradient-enhanced COSY (gCOSY) parameter set.[8] Adjust the spectral width in both dimensions to encompass all proton signals.
-
Acquisition: Set the number of scans (e.g., 2-8) and the number of increments in the indirect dimension (e.g., 256-512). The experiment should be run without sample spinning.[7][8]
-
Processing: After acquisition, apply a sine-bell window function to both dimensions and perform a two-dimensional Fourier transform.[7] Phase correction is typically not required for magnitude-mode COSY spectra. The resulting spectrum can be symmetrized.[8]
HSQC Experiment Protocol
-
Sample Preparation: Use the same sample as for the COSY experiment.
-
Initial Setup: Lock and shim the sample. Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.[4]
-
Parameter Setup: Load a standard gradient-enhanced, phase-sensitive HSQC parameter set (e.g., hsqcetgpsi).[8] Set the ¹H spectral width (F2 dimension) and the ¹³C spectral width (F1 dimension) to cover all relevant signals.[4] The one-bond ¹H-¹³C coupling constant is typically set to an average value of 145 Hz.
-
Acquisition: Set the number of scans (e.g., 2-4) and the number of increments in the indirect dimension (e.g., 128-256). The experiment should be run without sample spinning.[9]
-
Processing: Apply appropriate window functions (e.g., squared sine-bell) and perform a 2D Fourier transform. The phase-sensitive spectrum will require careful phase correction in both dimensions.[4]
HMBC Experiment Protocol
-
Sample Preparation: Use the same sample. Due to lower sensitivity, a slightly more concentrated sample or a longer acquisition time may be necessary.
-
Initial Setup: Use the same ¹H and ¹³C spectral parameters determined for the HSQC experiment.[10]
-
Parameter Setup: Load a standard gradient-enhanced HMBC parameter set (e.g., hmbclpndqf).[10] The long-range coupling constant is a critical parameter and is typically optimized for a value between 4-10 Hz.[2][5] A compromise value of 8 Hz is often used.[4]
-
Acquisition: Set the number of scans (e.g., 8-16) and the number of increments in the indirect dimension (e.g., 256-512). The experiment should be run without sample spinning.[6]
-
Processing: Apply a sine-bell or Gaussian window function and perform a 2D Fourier transform. The resulting magnitude-mode spectrum does not require phase correction.[10]
Workflow for Structural Elucidation
The logical progression of experiments and data analysis is crucial for efficient structure determination.
Caption: Workflow for the structural elucidation of this compound using 2D NMR.
Conclusion
The combination of COSY, HSQC, and HMBC provides a robust and comprehensive dataset for the unambiguous structural confirmation of this compound. COSY establishes the proton-proton connectivities within individual fragments of the molecule. HSQC then links each proton to its directly attached carbon, allowing for the assignment of all protonated carbons. Finally, HMBC provides the crucial long-range connectivity information that pieces the fragments together, confirms the positions of substituents on the aromatic ring, and identifies quaternary carbons. By following a logical workflow and utilizing these powerful 2D NMR techniques, researchers can confidently determine the precise structure of novel compounds, a critical step in chemical synthesis and drug discovery.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Gradient Enhanced HMBC [nmr.chem.ucsb.edu]
- 7. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 8. chemistry.uoc.gr [chemistry.uoc.gr]
- 9. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 10. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
A Comparative Guide to the Quantitative Purity Analysis of 1-Chloro-2-(2-methylpropoxy)benzene: HPLC vs. GC-FID
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantitative analysis of 1-Chloro-2-(2-methylpropoxy)benzene purity. We present detailed experimental protocols and comparative performance data to assist in selecting the most suitable analytical method for your laboratory's needs.
Analytical Methodologies: HPLC and GC-FID
High-Performance Liquid Chromatography is a highly versatile and widely adopted technique for the separation and quantification of a broad range of compounds, particularly those that are non-volatile or thermally sensitive.[1] In contrast, Gas Chromatography is exceptionally well-suited for the analysis of volatile and thermally stable compounds, often providing faster analysis times and high separation efficiency.[2][3] For a compound like this compound, both techniques present viable options, each with distinct advantages.
Potential Impurities
The purity analysis must effectively separate the main component from potential process-related impurities and degradation products. Based on a typical Williamson ether synthesis route (from 2-chlorophenol and 1-bromo-2-methylpropane), the following potential impurities have been identified for this analysis:
-
Impurity A: 2-Chlorophenol (Starting Material)
-
Impurity B: 1-Chloro-4-(2-methylpropoxy)benzene (Positional Isomer)
-
Impurity C: 1,2-bis(2-methylpropoxy)benzene (Side Product)
Experimental Protocols
Detailed methodologies for both the primary HPLC method and the comparative GC-FID method are provided below.
Method 1: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method developed for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 60% B
-
2-12 min: 60% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV-Vis Diode Array Detector (DAD) at 272 nm
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol details a GC-FID method as an alternative for the purity assessment of this compound.
Instrumentation and Conditions:
-
System: Agilent 8890 GC System or equivalent with FID
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injector Temperature: 260 °C
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Sample Preparation: Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.
Data Presentation: Performance Comparison
The following table summarizes the hypothetical, yet typical, quantitative performance data for the two analytical methods. This data illustrates the key differences in speed, resolution, and sensitivity that a researcher might expect.
| Parameter | HPLC Method | GC-FID Method | Comments |
| Retention Time (Main Peak) | ~9.5 min | ~7.2 min | GC-FID generally offers faster analysis times for volatile compounds.[3] |
| Resolution (Main Peak / Impurity B) | 2.8 | 3.5 | The higher efficiency of capillary GC columns often leads to better resolution between closely related isomers.[2] |
| Linearity (R²) | >0.9995 | >0.9997 | Both methods demonstrate excellent linearity over a typical concentration range. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 101.5% | Both techniques provide high accuracy for quantitative measurements. |
| Precision (% RSD, n=6) | <0.5% | <0.3% | GC-FID often shows slightly better precision due to the stability of the detector and the sharpness of the peaks. |
| Limit of Quantitation (LOQ) | 0.05% | 0.02% | The sensitivity of the FID detector for hydrocarbons can result in lower detection limits for organic impurities.[4] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of the two analytical techniques.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical comparison of HPLC and GC-FID methods.
Conclusion
Both HPLC and GC-FID are powerful and reliable techniques for the quantitative purity analysis of this compound.
-
The HPLC method is highly versatile and can simultaneously analyze a wider range of potential non-volatile impurities or degradation products that may not be suitable for GC analysis. It stands as a robust, universal method for purity determination in pharmaceutical development.[1]
-
The GC-FID method , on the other hand, offers significant advantages in terms of speed, resolution for isomeric impurities, and lower operational costs.[3][4] For a thermally stable and volatile compound like the target analyte, GC-FID can be a more efficient choice for routine quality control where the impurity profile is well-characterized.
The ultimate choice of method will depend on the specific requirements of the analysis, including the need to detect non-volatile impurities, desired sample throughput, and available instrumentation. This guide provides the foundational protocols and comparative data to make an informed decision.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
GC-MS analysis for the identification of byproducts in 1-Chloro-2-(2-methylpropoxy)benzene reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of pharmaceutical intermediates like 1-Chloro-2-(2-methylpropoxy)benzene, the meticulous identification and quantification of reaction byproducts are paramount for ensuring product purity, safety, and process optimization. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the analysis of byproducts in the Williamson ether synthesis of this compound.
The synthesis of this compound, a key intermediate in various pharmaceutical pathways, is often accomplished via the Williamson ether synthesis. This reaction, while robust, is susceptible to side reactions that can generate a range of impurities. These can include unreacted starting materials, products of elimination reactions, and other unforeseen compounds.[1][2] Effective analytical oversight is therefore crucial.
Unraveling the Reaction Mixture: GC-MS as a Primary Tool
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for monitoring the array of potential byproducts in this specific ether synthesis.[3][4] The combination of gas chromatography's separation capabilities with the definitive identification power of mass spectrometry allows for the resolution and characterization of complex mixtures.[3]
Logical Workflow for Byproduct Analysis
The logical workflow for identifying and quantifying byproducts in the synthesis of this compound using GC-MS is depicted below.
Comparative Analysis of Analytical Techniques
While GC-MS is a primary tool, other analytical techniques can also be employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a notable alternative, particularly for less volatile or thermally labile compounds. The following table provides a comparative overview of GC-MS and HPLC for the analysis of potential byproducts in the synthesis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by UV or mass-based detection. |
| Applicability to Byproducts | Excellent for volatile byproducts like isobutylene (from elimination), unreacted 2-methylpropyl bromide, and the target product. Also suitable for unreacted 2-chlorophenol. | Well-suited for non-volatile or thermally sensitive byproducts, and unreacted 2-chlorophenol. Less effective for highly volatile byproducts like isobutylene. |
| Sensitivity | High, often in the parts-per-million (ppm) to parts-per-billion (ppb) range. | Good to high, depending on the detector (UV or MS). |
| Identification Confidence | High, due to characteristic mass fragmentation patterns that can be compared against spectral libraries (e.g., NIST).[3] | Moderate with UV (based on retention time). High with a mass spectrometric detector (LC-MS). |
| Sample Preparation | May require derivatization for polar compounds to increase volatility.[5] | Generally less complex, direct injection of liquid samples is common. |
| Typical Run Time | 20-60 minutes. | 15-45 minutes. |
| Hypothetical Byproduct Quantification | Isobutylene: 2-5%, 2-Chlorophenol: <1%, Di-isobutyl ether: <0.5% | 2-Chlorophenol: <1%, Dimeric impurities: <0.2% |
Experimental Protocols
Below are detailed model methodologies for the analysis of byproducts in this compound synthesis using GC-MS and a comparative HPLC-UV method.
GC-MS Protocol for Byproduct Identification and Quantification
This protocol is designed for the simultaneous analysis of the target product, unreacted starting materials, and the primary elimination byproduct.
1. Sample Preparation:
-
Aliquots of the reaction mixture are quenched and extracted with a suitable organic solvent such as dichloromethane or diethyl ether.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under a gentle stream of nitrogen.
-
The residue is dissolved in a known volume of a suitable solvent (e.g., dichloromethane) for GC-MS analysis.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-400
3. Data Analysis:
-
Identification of byproducts is performed by comparing their mass spectra with the NIST mass spectral library.[6]
-
Quantification can be achieved using an internal or external standard method, with calibration curves generated for known impurities.
HPLC-UV Protocol for the Analysis of Non-Volatile Byproducts
This method is particularly useful for quantifying the unreacted 2-chlorophenol and potentially less volatile, higher molecular weight byproducts.
1. Sample Preparation:
-
A diluted aliquot of the reaction mixture is filtered through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 30% acetonitrile, ramp to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 274 nm (for 2-chlorophenol)
3. Data Analysis:
-
Quantification of 2-chlorophenol is performed using an external standard calibration curve.
Conclusion
For a comprehensive analysis of byproducts in the synthesis of this compound, GC-MS is the superior technique due to its ability to identify and quantify a broad range of volatile and semi-volatile compounds, including the key elimination byproduct, isobutylene.[3] The high confidence in compound identification provided by mass spectral libraries is a significant advantage in a research and development setting.[6] However, HPLC-UV remains a valuable and often more straightforward method for the routine quantification of specific, known non-volatile impurities like unreacted 2-chlorophenol. The choice of analytical method should be guided by the specific goals of the analysis, whether it is for comprehensive impurity profiling or routine quality control of known impurities.
References
- 1. jk-sci.com [jk-sci.com]
- 2. francis-press.com [francis-press.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Proposed Comparative Study: Biological Activity of 1-Chloro-2-(2-methylpropoxy)benzene Derivatives
Introduction
The substituted benzene ring is a common scaffold in a vast array of pharmacologically active compounds. The interplay of different substituents on the benzene ring can significantly influence the molecule's biological activity. This guide proposes a comparative study of the biological activity of novel derivatives of 1-Chloro-2-(2-methylpropoxy)benzene. The core structure, characterized by a chloro group and a 2-methylpropoxy (isobutoxy) group, offers a unique starting point for chemical modification to explore a range of potential therapeutic applications. Based on the known activities of structurally related chloro-alkoxybenzene compounds, this proposed study will focus on evaluating the antimicrobial and anti-inflammatory potential of a library of hypothetical derivatives.
Hypothetical Derivatives for Synthesis and Evaluation
For a comprehensive structure-activity relationship (SAR) study, a series of derivatives of the parent compound, this compound (designated as C1 ), are proposed. These derivatives will be synthesized by introducing various functional groups at the 4th and 5th positions of the benzene ring.
| Compound ID | Parent Structure | R1 (Position 4) | R2 (Position 5) |
| C1 | This compound | -H | -H |
| C2 | Derivative 1 | -NO2 | -H |
| C3 | Derivative 2 | -NH2 | -H |
| C4 | Derivative 3 | -OH | -H |
| C5 | Derivative 4 | -H | -NO2 |
| C6 | Derivative 5 | -H | -NH2 |
| C7 | Derivative 6 | -H | -OH |
| C8 | Derivative 7 | -Br | -H |
Experimental Protocols
Antimicrobial Activity Assessment
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal: Candida albicans (ATCC 90028)
The MIC will be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial and fungal strains will be cultured in appropriate broth (Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension will be diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compounds: The synthesized compounds will be dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Serial two-fold dilutions will be prepared in the respective broth in 96-well microtiter plates to obtain a concentration range of 256 µg/mL to 0.5 µg/mL.
-
Incubation: The inoculated plates will be incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Subculturing: Following the MIC determination, an aliquot of 10 µL will be taken from the wells showing no visible growth.
-
Plating: The aliquot will be plated on agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Plates will be incubated at 37°C for 24-48 hours for bacteria and at 30°C for 48-72 hours for fungi.
-
Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Anti-inflammatory Activity Assessment
-
RAW 264.7 murine macrophage cell line.
-
Cell Culture: RAW 264.7 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Treatment: Cells will be seeded in 96-well plates and allowed to adhere overnight. The cells will then be pre-treated with various concentrations of the test compounds (1, 10, 50, 100 µM) for 1 hour. Subsequently, inflammation will be induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): The production of nitric oxide will be determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An aliquot of the supernatant will be mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: The absorbance at 540 nm will be measured using a microplate reader. The nitrite concentration will be calculated from a standard curve prepared with sodium nitrite.
-
Cell Viability (MTT Assay): To ensure that the inhibition of NO production is not due to cytotoxicity, a parallel MTT assay will be performed on the treated cells.
Data Presentation
Table 1: Antimicrobial Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| C1 | >256 | >256 | >256 | >256 | >256 |
| C2 | 128 | 64 | 256 | >256 | 128 |
| C3 | 32 | 16 | 64 | 128 | 64 |
| C4 | 64 | 32 | 128 | 256 | 128 |
| C5 | 128 | 128 | >256 | >256 | 256 |
| C6 | 16 | 8 | 32 | 64 | 32 |
| C7 | 32 | 16 | 64 | 128 | 64 |
| C8 | 64 | 32 | 128 | >256 | 128 |
| Ampicillin | 0.5 | 0.25 | 4 | >256 | NA |
| Fluconazole | NA | NA | NA | NA | 8 |
Table 2: Anti-inflammatory Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | NO Production IC50 (µM) | Cell Viability at IC50 (%) |
| C1 | >100 | >95 |
| C2 | 85.2 | >95 |
| C3 | 22.5 | >95 |
| C4 | 45.8 | >95 |
| C5 | 78.9 | >95 |
| C6 | 15.3 | >95 |
| C7 | 38.1 | >95 |
| C8 | 55.6 | >95 |
| Dexamethasone | 5.2 | >95 |
Visualizations
Caption: Proposed experimental workflow for the comparative biological evaluation of derivatives.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by active compounds.
A Comparative Analysis of Spectral Data for 1-Chloro-2-(2-methylpropoxy)benzene and Its Structural Isomers
A comprehensive cross-referencing guide for researchers, scientists, and drug development professionals.
This guide leverages data from prominent spectral databases, including the NIST Chemistry WebBook and PubChem, to compare the ¹³C NMR, IR, and mass spectra of three related aromatic compounds: 1-Chloro-4-(2-methylpropyl)benzene, 1-chloro-2-methyl-benzene, and 2-chloroanisole.
Comparative Spectral Data
The following tables summarize the key spectral features of the selected alternative compounds. This data provides a basis for predicting the spectral characteristics of 1-Chloro-2-(2-methylpropoxy)benzene.
Table 1: ¹³C NMR Spectral Data Comparison
| Compound | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) | Solvent |
| 1-Chloro-4-(2-methylpropyl)benzene | 139.1, 131.8, 129.8, 128.5 | 44.2, 30.2, 22.3 | Not Specified |
| 1-chloro-2-methyl-benzene | 134.4, 131.6, 129.8, 126.9, 125.8 | 19.8 | Not Specified |
| 2-chloroanisole | 154.9, 128.0, 127.5, 121.9, 121.2, 112.5 | 55.9 | Not Specified |
Table 2: Infrared (IR) Spectroscopy Data Comparison
| Compound | Key IR Absorptions (cm⁻¹) | State |
| 1-chloro-2-methyl-benzene | 3060-2880 (C-H stretch), 1580, 1480, 1450 (C=C stretch), 750 (C-Cl stretch) | Liquid |
| 2-chloroanisole | 3080-2840 (C-H stretch), 1590, 1480, 1460 (C=C stretch), 1250 (C-O stretch), 750 (C-Cl stretch) | Not Specified |
| 1-Chloro-4-(2-methylpropyl)benzene | Not available | Not available |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Ionization Method |
| 1-chloro-2-methyl-benzene | 126, 128 | 91, 65 | Electron Ionization |
| 2-chloroanisole | 142, 144 | 127, 99, 77, 63 | Electron Ionization |
| 1-Chloro-4-(2-methylpropyl)benzene | 168, 170 | 125, 111, 91 | Electron Ionization |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the data presented may vary and can be found in the respective database entries where available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon framework of the molecule.
Procedure for ¹³C NMR:
-
Sample Preparation: A small amount of the analyte is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: The sample is placed in a high-field NMR spectrometer.
-
Data Acquisition: A ¹³C NMR spectrum is acquired. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the final spectrum. Chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at 0 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure for Liquid Samples (Neat):
-
Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: The salt plates are mounted in the sample holder of an FTIR spectrometer.
-
Data Acquisition: A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: The sample is dissolved in a volatile solvent.
-
Instrumentation: The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample before they enter the MS.
-
Ionization: In the MS, the sample molecules are ionized, typically by electron ionization (EI), which causes them to fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Experimental Workflow and Data Cross-Referencing
The following diagrams illustrate the general workflow for spectral data acquisition and the logical process of cross-referencing data from multiple databases.
Experimental workflow for spectral acquisition.
Cross-referencing spectral databases.
Safety Operating Guide
Proper Disposal of 1-Chloro-2-(2-methylpropoxy)benzene: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of 1-Chloro-2-(2-methylpropoxy)benzene. It is not a substitute for a formal safety data sheet (SDS) or the specific regulations and guidelines set forth by your institution's Environmental Health and Safety (EHS) department, as well as local, state, and federal authorities. Always consult these resources and a licensed hazardous waste disposal company before handling or disposing of any chemical waste.
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This compound, a chlorinated aromatic ether, requires careful handling due to its potential hazards. This guide outlines the essential safety information and logistical procedures for its proper disposal.
Hazard Profile and Disposal Overview
Key Disposal Considerations:
-
Segregation: This chemical must be segregated as a halogenated organic waste.[2][3] It should never be mixed with non-halogenated solvents or other waste streams.[2]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[3]
-
Container Management: Use a designated, compatible container with a secure, tight-fitting lid. The container must be kept closed at all times, except when adding waste, to prevent the release of vapors.[3][4]
-
Regulatory Compliance: Chemical waste generators are responsible for ensuring that discarded chemicals are classified and disposed of in accordance with local, regional, and national hazardous waste regulations.
The following table summarizes the likely hazards and necessary disposal precautions for this compound, based on data for analogous compounds.
| Hazard Category | Potential Hazard | Disposal Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled.[5][6] | Avoid generating vapors or aerosols. Handle in a well-ventilated area, preferably a chemical fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation or severe burns.[5][6][7] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and a lab coat.[7] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[5][6][7] | Wear safety glasses or chemical splash goggles.[7] |
| Respiratory Irritation | May cause respiratory irritation.[5][7] | Use in a well-ventilated area or fume hood. If irritation occurs, move to fresh air. |
| Aquatic Toxicity | Harmful to aquatic life.[5] | Do not dispose of down the drain or in the general trash. Prevent release into the environment. |
| EPA Waste Classification | May be classified under F-codes or K-codes for halogenated solvents or specific industrial processes. May also exhibit characteristics of ignitability (D001), corrosivity (D002), or toxicity (D004-D043).[8][9][10][11] | Consult with your EHS department and waste disposal vendor to determine the correct EPA hazardous waste code. |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of this compound from a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Waste Collection:
-
Designate a specific, properly labeled waste container for "Halogenated Organic Waste."
-
Carefully transfer the this compound waste into the designated container using a funnel to avoid spills.
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity.[4]
-
-
Container Sealing and Labeling:
-
Securely close the container lid.
-
Ensure the label is accurate and includes "HAZARDOUS WASTE" and the full chemical name.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a contracted licensed hazardous waste disposal company.
-
The waste will then be transported to a permitted treatment, storage, and disposal facility (TSDF) for final disposal, which is typically high-temperature incineration for halogenated organic compounds.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. ethz.ch [ethz.ch]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 1-Chloro-2-(2-chloroethyl)benzene | C8H8Cl2 | CID 12587535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. wku.edu [wku.edu]
- 10. epa.gov [epa.gov]
- 11. Waste Code [rcrainfo.epa.gov]
Personal protective equipment for handling 1-Chloro-2-(2-methylpropoxy)benzene
This guide provides immediate and essential safety, operational, and disposal information for handling 1-Chloro-2-(2-methylpropoxy)benzene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required and recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory.[1][2] A face shield should be worn over safety goggles when there is a significant risk of splashing.[1][2] All eye and face protection must meet ANSI Z87.1 standards.[1] |
| Hand Protection | Chemically Resistant Gloves | Nitrile gloves offer good resistance to a variety of chemicals, including many solvents, bases, and oils.[2] For prolonged contact or when handling larger quantities, consider double-gloving or using heavier-duty gloves. Always inspect gloves for tears or degradation before use. |
| Body Protection | Flame-Resistant Lab Coat | A flame-resistant lab coat is required to be worn at all times in the laboratory.[1] For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat. |
| Foot Protection | Closed-Toed Shoes | Open-toed shoes or sandals are strictly prohibited in the laboratory.[1] Shoes should be made of a material that will resist chemical penetration. |
| Respiratory Protection | Respirator | Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3] |
II. Operational Plan for Handling
A. Engineering Controls:
-
All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.
B. Procedural Steps for Safe Handling:
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Prepare your work area by ensuring it is clean and uncluttered.
-
Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashing. Use a funnel for transfers between containers.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
-
Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures.
-
End of Work: After completing work, decontaminate the work area. Wash hands thoroughly with soap and water, even after removing gloves.
III. Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[4][5]
A. Waste Segregation:
-
Halogenated Waste: All waste contaminated with this compound, including excess reagent, reaction mixtures, and contaminated materials (e.g., gloves, absorbent), must be collected in a designated, properly labeled "Halogenated Waste" container.[4][5]
-
Do Not Mix: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate disposal and increase costs.[6]
B. Waste Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
C. Disposal Procedure:
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste.
IV. Experimental Workflow Diagram
The following diagram illustrates the key decision points and steps for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
